1-Bromo-3-hexene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromohex-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNATJOWAYTBGM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-hexene: CAS Numbers, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-hexene, a valuable reagent in organic synthesis. It details the distinct properties of its geometric isomers, outlines key experimental protocols for its synthesis and subsequent reactions, and presents a visual representation of a common synthetic workflow.
Chemical Identification and Properties
This compound is an organobromine compound with the chemical formula C₆H₁₁Br. The presence of a double bond at the C3 position gives rise to two geometric isomers: (Z)-1-Bromo-3-hexene (cis) and (E)-1-Bromo-3-hexene (trans). A mixture of these isomers or an unspecified isomeric form is also commercially available. Each form is uniquely identified by its CAS number.
Table 1: CAS Numbers and Synonyms for this compound Isomers
| Isomer | CAS Number | Common Synonyms |
| (Z)-1-Bromo-3-hexene | 5009-31-4 | cis-1-Bromo-3-hexene, (Z)-3-Hexenyl bromide |
| (E)-1-Bromo-3-hexene | 63281-96-9 | trans-1-Bromo-3-hexene, (E)-3-Hexenyl bromide |
| This compound (Isomer mixture/unspecified) | 84254-20-6 | 1-bromohex-3-ene |
The distinct spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers influences their physical properties. A summary of the key chemical and physical properties is presented in Table 2.
Table 2: Chemical and Physical Properties of this compound Isomers
| Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene | This compound (Isomer mixture/unspecified) |
| Molecular Formula | C₆H₁₁Br[1] | C₆H₁₁Br[2] | C₆H₁₁Br[3] |
| Molecular Weight | 163.06 g/mol [4][5] | 163.06 g/mol [2] | 163.06 g/mol [3] |
| Boiling Point | 149-151 °C[5][6] | N/A | N/A |
| Density | 1.213 g/cm³ (calculated)[6] | N/A | N/A |
| Refractive Index | 1.4715 (at 20 °C)[5][6] | N/A | N/A |
| Solubility | Very slightly soluble in water (0.13 g/L at 25 °C, calculated)[6] | N/A | N/A |
| Flash Point | 43.2 °C (calculated)[6] | N/A | N/A |
Synthesis of this compound: Experimental Protocol
The stereoselective synthesis of this compound isomers is most commonly achieved through the reaction of the corresponding (E)- or (Z)-3-hexen-1-ol with a brominating agent, such as phosphorus tribromide (PBr₃). This reaction proceeds with inversion of configuration.
General Protocol for the Synthesis of this compound from 3-Hexen-1-ol
Materials:
-
(E)- or (Z)-3-hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Pyridine (optional, to neutralize liberated HBr)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, and distillation apparatus.
Procedure:
-
Reaction Setup: A solution of the respective 3-hexen-1-ol isomer in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C. A small amount of pyridine can be added to the alcohol solution.
-
Addition of PBr₃: Phosphorus tribromide (approximately 0.33 to 0.4 equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the cooled alcohol solution via the dropping funnel with continuous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice and then neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under reduced pressure to yield the desired isomer.
Synthetic Applications: Experimental Workflows
This compound is a versatile building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. The presence of the double bond and the reactive carbon-bromine bond allows for a variety of transformations, including Grignard reactions and palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.
Logical Workflow for a Grignard Reaction
The following diagram illustrates the logical steps involved in a typical Grignard reaction using this compound as the starting material to form a secondary alcohol.
Experimental Protocol for a Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki coupling of an alkenyl halide like this compound with an organoboron compound.
Materials:
-
This compound (E or Z isomer)
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, with water)
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Setup: The Schlenk flask is charged with the boronic acid derivative, the base, and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas three times.
-
Addition of Reagents: this compound, the solvent system, and the palladium catalyst are added under the inert atmosphere.
-
Reaction Progression: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Workflow for a Suzuki Cross-Coupling Reaction
The following diagram outlines the key stages of a Suzuki cross-coupling reaction involving this compound.
Safety Information
This compound is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further literature review and experimental optimization are recommended.
References
An In-depth Technical Guide to (Z)-1-bromo-3-hexene
This guide provides comprehensive structural and technical information about (Z)-1-bromo-3-hexene, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
(Z)-1-bromo-3-hexene is an organobromine compound and a useful intermediate in organic synthesis.[1] Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (Z)-1-bromohex-3-ene |
| Synonyms | cis-1-Bromo-3-hexene, (3Z)-1-Bromo-3-hexene |
| CAS Number | 5009-31-4 |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 149-151 °C |
| Density | 1.213 g/cm³ |
| Refractive Index | 1.4715 (at 20 °C) |
| InChI | InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
| SMILES | CC/C=C\CCBr |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for (Z)-1-bromo-3-hexene.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.5 | m | H-3, H-4 |
| ~3.4 | t | H-1 (CH₂Br) |
| ~2.7 | q | H-2 (allylic CH₂) |
| ~2.1 | quintet | H-5 (allylic CH₂) |
| ~1.0 | t | H-6 (CH₃) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~135 | C-4 |
| ~125 | C-3 |
| ~33 | C-1 (CH₂Br) |
| ~30 | C-2 (allylic CH₂) |
| ~20 | C-5 (allylic CH₂) |
| ~14 | C-6 (CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3010 | =C-H stretch |
| ~2965, 2875 | C-H stretch (sp³) |
| ~1655 | C=C stretch (cis) |
| ~720 | =C-H bend (cis) |
| ~640 | C-Br stretch |
Mass Spectrometry
The mass spectrum of (Z)-1-bromo-3-hexene will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| m/z | Assignment |
| 162/164 | Molecular ion ([M]⁺, [M+2]⁺) |
| 83 | Loss of Br radical ([M-Br]⁺) |
| 41 | Allyl cation ([C₃H₅]⁺) - often the base peak |
Synthesis
A common method for the synthesis of (Z)-1-bromo-3-hexene is the bromination of (Z)-3-hexen-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds with an inversion of configuration.
Experimental Protocol: Synthesis from (Z)-3-hexen-1-ol
Materials:
-
(Z)-3-hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
(Z)-3-hexen-1-ol is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (Z)-1-bromo-3-hexene.
Reactivity and Applications
(Z)-1-bromo-3-hexene is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It can undergo a variety of transformations, making it useful in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Cross-Coupling Reactions
One of the most significant applications of (Z)-1-bromo-3-hexene is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted with a new carbon-carbon bond, allowing for the construction of larger molecular frameworks.
Grignard Reagent Formation
(Z)-1-bromo-3-hexene can be used to prepare the corresponding Grignard reagent, (Z)-hex-3-en-1-ylmagnesium bromide, by reacting it with magnesium metal. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Safety Information
(Z)-1-bromo-3-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
References
physical and chemical properties of (E)-1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (E)-1-Bromo-3-hexene, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and synthesis.
Core Physical and Chemical Properties
(E)-1-Bromo-3-hexene, also known as trans-1-Bromo-3-hexene, is a halogenated alkene with the molecular formula C₆H₁₁Br.[1][2] Its structure features a bromine atom on the first carbon and a trans-configured double bond between the third and fourth carbons. This arrangement confers specific reactivity to the molecule, particularly at the allylic position.
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [2][3] |
| CAS Number | 63281-96-9, 84254-20-6 | [2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| LogP (Computed) | 2.8 | [2][3] |
| Topological Polar Surface Area | 0 Ų | [2][3] |
Comparative Data for Isomers:
| Isomer | Boiling Point | Density | Refractive Index |
| (Z)-1-Bromohex-3-ene | 149-151 °C | Not available | 1.4715 (20 °C) |
| 6-Bromo-1-hexene | 47-51 °C @ 16 mmHg | 1.22 g/mL (25 °C) | 1.465 (20 °C) |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for (E)-1-Bromo-3-hexene is not widely published. However, spectral data for its isomers are available and can serve as a useful comparison for researchers synthesizing this compound. For instance, PubChem lists the availability of 13C NMR, GC-MS, and IR spectra for the (Z)-isomer.[3]
Chemical Properties and Reactivity
The chemical behavior of (E)-1-Bromo-3-hexene is largely dictated by the presence of the allylic bromide functional group.
Reactivity of the Allylic System
Allylic halides, such as (E)-1-Bromo-3-hexene, are known for their enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts. This is due to the stability of the intermediate allylic carbocation or radical, which is stabilized by resonance.[4][5]
The resonance stabilization of the allylic radical means that nucleophilic attack can occur at either end of the allylic system, potentially leading to a mixture of products, including rearranged isomers.[6][7][8]
Caption: Logical workflow of the reactivity of (E)-1-Bromo-3-hexene.
Experimental Protocols
Synthesis of (E)-1-Bromo-3-hexene
General Experimental Protocol:
-
Reaction Setup: To a solution of trans-3-hexen-1-ol in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr₃), typically around 0.33 to 0.5 equivalents.
-
Reaction Monitoring: The reaction mixture is stirred at a low temperature (e.g., 0 °C) and may be allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, it is carefully quenched by pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield (E)-1-Bromo-3-hexene.
Caption: General workflow for the synthesis of (E)-1-Bromo-3-hexene.
Safety and Handling
(E)-1-Bromo-3-hexene is classified as a flammable liquid and vapor (H226).[2] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
(E)-1-Bromo-3-hexene is a valuable reagent in organic synthesis, primarily due to the reactivity of its allylic bromide functionality. While detailed experimental physical and spectroscopic data are not widely available, its chemical behavior can be inferred from the general principles of allylic systems. The synthetic route from trans-3-hexen-1-ol provides a viable method for its preparation in a laboratory setting. Researchers and drug development professionals should exercise appropriate caution when handling this compound, given its hazardous properties.
References
- 1. 3-Hexene, 1-bromo-, (E)-|lookchem [lookchem.com]
- 2. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
Synthesis of 1-Bromo-3-hexene from trans-3-Hexen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-3-hexene from its precursor, trans-3-hexen-1-ol. The primary method described herein involves the use of phosphorus tribromide (PBr₃), a common and effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. This guide provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and expected outcomes.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries. Its allylic bromide functionality allows for a range of subsequent reactions, including nucleophilic substitution and organometallic coupling reactions. The synthesis from trans-3-hexen-1-ol is a direct and efficient route to this compound.
Reaction Mechanism and Stoichiometry
The reaction of trans-3-hexen-1-ol with phosphorus tribromide proceeds primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This process involves the activation of the hydroxyl group by phosphorus tribromide, converting it into a good leaving group. The bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the leaving group, resulting in the formation of the C-Br bond and inversion of stereochemistry at the reaction center.
The overall stoichiometry for the reaction is:
3 R-OH + PBr₃ → 3 R-Br + H₃PO₃
where R represents the trans-3-hexenyl group. In practice, it is common to use a slight excess of the alcohol or to carefully control the stoichiometry to ensure complete consumption of the phosphorus tribromide and to minimize the formation of byproducts.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from trans-3-hexen-1-ol.
| Parameter | Value | Reference |
| Reactants | ||
| trans-3-Hexen-1-ol Molecular Weight | 100.16 g/mol | [1] |
| Phosphorus Tribromide Molecular Weight | 270.69 g/mol | |
| Product | ||
| This compound Molecular Weight | 163.06 g/mol | [2] |
| Reaction Conditions | ||
| Stoichiometric Ratio (Alcohol:PBr₃) | 3:1 | General |
| Temperature | 0 °C to room temperature | General |
| Yield | ||
| Expected Yield | 60-80% | [3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
trans-3-Hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trans-3-hexen-1-ol and anhydrous diethyl ether under a nitrogen atmosphere. The flask is then cooled to 0 °C in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (0.33 to 0.40 equivalents for each equivalent of the alcohol) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, ensuring the temperature is maintained at or below 0 °C.[4]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice or into ice-cold water to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | (E)-1-Bromo-3-hexene |
| ¹H NMR (CDCl₃, ppm) | δ 5.65-5.35 (m, 2H, -CH=CH-), 3.95 (t, 2H, -CH₂Br), 2.55 (q, 2H, =CH-CH₂-), 2.05 (quintet, 2H, -CH₂-CH₃), 0.95 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 135.5, 125.0, 36.5, 34.5, 25.0, 13.5 |
Note: Specific chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is a representative spectrum.
Safety Precautions
-
Phosphorus tribromide is a corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Diethyl ether is highly flammable. All operations involving this solvent should be conducted away from open flames or ignition sources.
-
The reaction is exothermic and requires careful temperature control, especially during the addition of PBr₃.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Detailed workflow for the synthesis and purification.
References
- 1. trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Spectroscopic Data Analysis of 1-Bromo-3-hexene: A Technical Guide
Introduction
1-Bromo-3-hexene is a halogenated alkene of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for the (E) and (Z) isomers of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its spectroscopic characteristics, standardized experimental protocols for data acquisition, and a logical workflow for its structural elucidation.
Spectroscopic Data Summary
Due to the limited availability of publicly accessible, verified experimental spectra for (E)- and (Z)-1-Bromo-3-hexene, the following tables present predicted and representative data based on established spectroscopic principles and analysis of structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene |
| H1 (-CH₂Br) | ~3.95 ppm (t) | ~3.98 ppm (t) |
| H2 (-CH₂CH=) | ~2.60 ppm (q) | ~2.55 ppm (q) |
| H3 (=CHCH₂-) | ~5.55 ppm (m) | ~5.60 ppm (m) |
| H4 (=CHCH₂Br) | ~5.40 ppm (m) | ~5.45 ppm (m) |
| H5 (-CH₂CH₃) | ~2.05 ppm (quintet) | ~2.00 ppm (quintet) |
| H6 (-CH₃) | ~0.95 ppm (t) | ~0.98 ppm (t) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene |
| C1 (-CH₂Br) | ~33 ppm | ~39 ppm |
| C2 (-CH₂CH=) | ~30 ppm | ~36 ppm |
| C3 (=CHCH₂-) | ~125 ppm | ~126 ppm |
| C4 (=CHCH₂Br) | ~135 ppm | ~136 ppm |
| C5 (-CH₂CH₃) | ~21 ppm | ~26 ppm |
| C6 (-CH₃) | ~14 ppm | ~14 ppm |
Table 3: IR Spectroscopic Data (Representative)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| =C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=C Stretch | 1640 - 1680 | Medium |
| C-H Bend (alkane) | 1375 - 1470 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Proposed Fragment | Notes |
| 162/164 | [C₆H₁₁Br]⁺• | Molecular ion peak (M⁺•), showing isotopic pattern for bromine. |
| 83 | [C₆H₁₁]⁺ | Loss of •Br radical. |
| 67 | [C₅H₇]⁺ | Allylic cleavage. |
| 55 | [C₄H₇]⁺ | Further fragmentation. |
| 41 | [C₃H₅]⁺ | Allyl cation, often a base peak. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid haloalkenes such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: A spectral width of approximately 10-12 ppm is set.
-
Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is required.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.
-
The prepared sample is then placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of compound.
-
Ionization:
-
Method: Electron Ionization (EI) is employed.
-
Electron Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: Logical workflow for spectroscopic data analysis and structural elucidation.
fundamental reactivity and stability of 1-Bromo-3-hexene
An In-Depth Technical Guide to the Fundamental Reactivity and Stability of 1-Bromo-3-hexene
Abstract
This compound is a bifunctional organohalide that serves as a versatile intermediate in organic synthesis. Possessing both an alkene and an allylic bromide, its reactivity is characterized by a complex interplay of substitution, elimination, and addition reactions. The allylic position of the bromine atom significantly influences the C-Br bond stability and facilitates the formation of resonance-stabilized intermediates, which often leads to allylic rearrangements. This guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and professionals in the field of drug development.
Introduction and Physicochemical Properties
This compound (C₆H₁₁Br) is a halogenated alkene featuring a six-carbon chain with a double bond at the C3 position and a bromine atom at the C1 position. This arrangement classifies it as a primary allylic bromide. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers, each with distinct properties and reactivity profiles. Its dual functionality makes it a valuable substrate for introducing a hexenyl moiety in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-1-bromohex-3-ene | (Z)-1-bromohex-3-ene | Reference |
|---|---|---|---|
| CAS Number | 63281-96-9 | 5009-31-4 | [1][2] |
| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | [1][2] |
| Molecular Weight | 163.06 g/mol | 163.06 g/mol | [1][2] |
| IUPAC Name | (3E)-1-bromohex-3-ene | (3Z)-1-bromohex-3-ene | [1][2] |
| Boiling Point | Not specified | 149-151 °C | [3] |
| Refractive Index | Not specified | 1.4715 (20 °C) | [3] |
| LogP | 2.8 (Computed) | 2.74 (Computed) |[1][4] |
Stability and Handling
The stability of this compound is fundamentally dictated by the C-Br bond, which is located in an allylic position.
-
Bond Strength: The allylic C-Br bond is inherently weaker than the C-Br bond in a corresponding saturated alkyl halide (e.g., 1-bromohexane). This is due to the resonance stabilization of the allylic carbocation or radical that forms upon cleavage of the C-Br bond. This lower bond dissociation energy makes it more reactive.
-
Thermal and Photochemical Stability: While stable under standard storage conditions (cool, dark, inert atmosphere), it can be susceptible to degradation upon exposure to heat or UV light, which can initiate radical reactions.
-
Safety and Handling: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored away from heat, sparks, and open flames.
Fundamental Reactivity
The reactivity of this compound is governed by its two key functional groups: the allylic bromide and the carbon-carbon double bond.
Substitution vs. Elimination Reactions
As a primary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and base-induced elimination (E1 and E2) reactions[5][6]. The reaction pathway is highly dependent on the nature of the nucleophile/base, solvent, and temperature[5].
-
Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.
-
E2 Reactions: Favored by strong, sterically hindered bases in less polar solvents and at higher temperatures.
-
Sₙ1/E1 Reactions: Can occur due to the formation of a resonance-stabilized allylic carbocation, particularly with weak nucleophiles/bases in polar protic solvents.
References
- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-1-bromohex-3-ene CAS#: 5009-31-4 [m.chemicalbook.com]
- 4. This compound|84254-20-6|lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
understanding the reaction mechanism of 1-Bromo-3-hexene with nucleophiles
An In-depth Technical Guide to the Reaction Mechanism of 1-Bromo-3-hexene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the nucleophilic substitution reactions of this compound. As an allylic halide, its reactivity is governed by a complex interplay of competing mechanisms, including S(_N)1, S(_N)2, and their corresponding allylic rearrangement pathways (S(_N)1' and S(_N)2'). Understanding these mechanisms is critical for predicting product distributions and controlling reaction outcomes in synthetic applications.
Core Concepts: The Allylic System
This compound is a primary allylic halide. The proximity of the carbon-bromine bond to the carbon-carbon double bond dictates its unique reactivity. This arrangement allows for the formation of a resonance-stabilized allylic carbocation or a delocalized transition state, which often leads to the formation of constitutional isomers. The primary nature of the substrate would typically favor an S(_N)2 mechanism, but the potential for a stabilized carbocation makes the S(_N)1 pathway accessible under specific conditions.
Competing Reaction Mechanisms
The reaction of this compound with a nucleophile can proceed through four primary pathways, often concurrently. The predominant mechanism is determined by factors such as the strength of the nucleophile, the polarity of the solvent, and steric hindrance.
S(_N)1 and S(_N)1' Mechanisms
Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), this compound can undergo an S(_N)1 reaction. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by the nucleophile at either of the two electrophilic carbons (C1 or C3), leading to a mixture of the direct substitution product (1-substituted-3-hexene) and the rearranged "allylic shift" product (3-substituted-1-hexene). This process is often referred to as an S(_N)1' substitution when the rearranged product is formed.[1]
Caption: S(_N)1/S(_N)1' reaction pathway for this compound.
S(_N)2 and S(_N)2' Mechanisms
With strong nucleophiles and in polar aprotic solvents, the reaction is more likely to follow a bimolecular pathway. The standard S(_N)2 mechanism involves a direct backside attack by the nucleophile at the carbon bearing the bromine (C1), displacing the bromide ion in a single, concerted step.[2] This results in an inversion of stereochemistry at the reaction center.
Alternatively, the nucleophile can attack the double bond at the gamma position (C3) in a concerted process, which displaces the leaving group from the alpha position (C1) and causes a shift of the double bond. This is known as the S(_N)2' mechanism and results in the rearranged product.[1] S(_N)2' reactions are more likely when the S(_N)2 pathway is sterically hindered.[1]
Caption: Competing S(_N)2 and S(_N)2' reaction pathways.
Factors Influencing the Reaction Mechanism
The outcome of the reaction is a delicate balance of several factors. A logical workflow can be used to predict the most likely mechanism.
Caption: Logical workflow for predicting the dominant reaction mechanism.
Quantitative Data and Product Ratios
While specific kinetic data for this compound is sparse in readily available literature, analysis of analogous systems provides valuable insight into expected product distributions. Allylic rearrangements are common and often lead to a mixture of products.
Table 1: Product Ratios in the Reaction of an Analogous Allylic Chloride
This table shows the product distribution from the reaction of 1-chloro-3-methyl-2-butene with sodium hydroxide, a system that highlights the favorability of the rearranged product.[1]
| Substrate | Nucleophile | Direct Product (S(_N)2) | Rearranged Product (S(_N)2') |
| 1-Chloro-3-methyl-2-butene | NaOH | 15% | 85% |
Table 2: Product Ratios from NBS Bromination of Hexene Isomers
This data shows the formation of constitutional isomers from the radical bromination of hexenes, demonstrating the inherent tendency of these systems to form multiple allylic bromide products.[3]
| Starting Alkene | Direct Allylic Bromide | Rearranged Allylic Bromide |
| 1-Hexene | 3-Bromo-1-hexene (10%) | 1-Bromo-2-hexene (56%) |
| 3-Hexene | 2-Bromo-3-hexene (41%) | 4-Bromo-2-hexene (58%) |
Note: Percentages are relative amounts of the major monobrominated products identified.
Experimental Protocols
Investigating the reaction of this compound requires careful experimental design to differentiate between the potential products.
Protocol: Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for analyzing similar allylic bromination reactions.[3]
Objective: To determine the product distribution from the reaction of this compound with a given nucleophile.
Materials:
-
This compound (cis/trans mixture or pure isomer)
-
Selected nucleophile (e.g., sodium acetate)
-
Anhydrous solvent (e.g., acetone for S(_N)2, ethanol for S(_N)1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous MgSO(_4))
-
Rotary evaporator
-
GC-MS instrument with a suitable column (e.g., nonpolar capillary column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the nucleophile (e.g., 1.2 equivalents) in the chosen solvent.
-
Substrate Addition: Add this compound (1.0 equivalent) to the flask.
-
Reaction: Stir the mixture at a controlled temperature (e.g., reflux) for a predetermined time (e.g., 2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) if applicable.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Prepare a dilute sample of the crude product in a volatile solvent (e.g., cyclohexane). Inject the sample into the GC-MS.
-
Data Interpretation: Identify the products by their mass spectra and retention times. Quantify the relative amounts of each isomer (direct vs. rearranged product) by integrating the corresponding peaks in the gas chromatogram.
Caption: General experimental workflow for product analysis.
References
An In-depth Technical Guide to Electrophilic Addition Reactions of 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core principles, mechanisms, and experimental considerations for electrophilic addition reactions involving 1-bromo-3-hexene. This allylic halide serves as an interesting substrate for studying the interplay of electronic effects and reaction pathways in alkene chemistry. The insights derived are valuable for synthetic route design and understanding reactivity in complex organic molecules.
Core Principles of Electrophilic Addition to this compound
Electrophilic addition is a fundamental reaction class for alkenes. The electron-rich carbon-carbon double bond (π-bond) acts as a nucleophile, attacking an electron-deficient species (the electrophile). The reaction generally proceeds in two steps:
-
Electrophilic Attack: The electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate and a new sigma bond.
-
Nucleophilic Capture: A nucleophile (Nu⁻) attacks the positively charged carbon, forming the final addition product.
In the case of this compound, the double bond is between carbons 3 and 4. The bromine atom at the C-1 position exerts an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the double bond and influences the stability of any resulting carbocation intermediates. This effect is key to predicting the regioselectivity of these reactions.
Reaction with Hydrogen Bromide (HBr)
The addition of hydrogen halides like HBr to unsymmetrical alkenes is a classic example of a regioselective reaction.
Mechanism and Regioselectivity (Markovnikov Addition)
The reaction follows Markovnikov's rule, which states that the proton (the electrophile) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This rule is a consequence of the mechanism, which proceeds through the most stable carbocation intermediate.
For this compound, protonation can occur at C-3 or C-4:
-
Path A (Protonation at C-4): Forms a secondary carbocation at C-3. This carbocation is destabilized by the nearby electron-withdrawing bromine atom.
-
Path B (Protonation at C-3): Forms a secondary carbocation at C-4. This carbocation is further from the bromine atom, making it the more stable intermediate.
Consequently, the reaction proceeds preferentially through Path B . The subsequent attack by the bromide ion (Br⁻) on the C-4 carbocation yields the major product, 3,4-dibromo-1-hexene .
Caption: Markovnikov addition of HBr to this compound.
Anti-Markovnikov Addition
In the presence of peroxides (ROOR) and heat or UV light, the addition of HBr proceeds via a free-radical mechanism.[1] This pathway results in the anti-Markovnikov product. The bromine radical (Br•) adds first to the double bond to generate the most stable carbon radical.
-
Path A (Br• adds to C-4): Forms a secondary radical at C-3 (destabilized by induction).
-
Path B (Br• adds to C-3): Forms a more stable secondary radical at C-4.
The more stable radical at C-4 then abstracts a hydrogen atom from HBr to yield the major product, 3,4-dibromo-1-hexene . In this specific case, both the ionic and radical mechanisms are predicted to yield the same major regioisomer, although through different intermediates. This occurs because the stability rules for carbocations and radicals are parallel (tertiary > secondary > primary).[2][3]
Reaction with Bromine (Br₂)
The bromination of an alkene involves the addition of two bromine atoms across the double bond. The reaction proceeds through a cyclic bromonium ion intermediate, which has important stereochemical consequences.
Mechanism and Stereochemistry
The Br₂ molecule becomes polarized as it approaches the electron-rich alkene. The alkene attacks the partially positive bromine atom, displacing a bromide ion and forming a three-membered ring called a bromonium ion. This intermediate blocks one face of the original double bond.
The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the opposite face (backside attack). This results in anti-addition , where the two bromine atoms are on opposite sides of the molecule in the final product, 1,3,4-tribromohexane .[4][5]
Caption: Bromination of this compound via a bromonium ion.
Acid-Catalyzed Hydration (H₂O, H⁺)
The addition of water across the double bond to form an alcohol is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).[6]
Mechanism and Regioselectivity
This reaction follows the same regiochemical principles as HBr addition (Markovnikov's rule) because it also proceeds through a carbocation intermediate.
-
Protonation: The alkene is protonated by hydronium (H₃O⁺) to form the more stable carbocation at C-4.
-
Nucleophilic Attack: A water molecule attacks the C-4 carbocation.
-
Deprotonation: A final proton transfer to another water molecule yields the alcohol product, 1-bromohexan-4-ol , and regenerates the acid catalyst.[7]
Caption: Acid-catalyzed hydration of this compound.
Data Presentation: Summary of Predicted Products
| Reaction | Reagents | Major Product(s) | Key Principle |
| Hydrobromination | HBr | 3,4-Dibromo-1-hexene | Markovnikov Addition |
| Radical Hydrobromination | HBr, ROOR | 3,4-Dibromo-1-hexene | Radical Stability |
| Bromination | Br₂ in CCl₄ | (3R,4S)- and (3S,4R)-1,3,4-Tribromohexane (Racemic mixture) | Anti-addition |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-Bromohexan-4-ol | Markovnikov Addition |
Experimental Protocols
The following are generalized protocols adapted for this compound based on standard procedures for similar alkenes.[8][9]
A. Protocol for Hydrobromination of this compound
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a 48% aqueous solution of HBr (e.g., 12 mmol, 1.2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether. Shake and separate the layers.
-
Extraction: Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).
B. Protocol for Bromination of this compound
-
Setup: Dissolve this compound (10 mmol) in 20 mL of carbon tetrachloride (CCl₄) in a flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (10 mmol, 1.0 equivalent) in CCl₄ dropwise until a faint orange color persists.
-
Reaction: Stir the reaction at 0°C for 1 hour. The disappearance of the bromine color indicates reaction completion.
-
Work-up: If excess bromine is present, quench by adding a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 1,3,4-tribromohexane can be purified by recrystallization or column chromatography if necessary.
C. Protocol for Acid-Catalyzed Hydration of this compound
-
Setup: To a 100 mL round-bottom flask, add 50 mL of a 50% aqueous sulfuric acid solution. Cool the flask in an ice bath.
-
Reagent Addition: With efficient stirring, add this compound (10 mmol) dropwise to the acid solution.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Pour the mixture into a separatory funnel and add 50 mL of diethyl ether. Separate the layers.
-
Extraction: Carefully neutralize the aqueous layer with sodium bicarbonate and extract twice more with 25 mL portions of diethyl ether. Combine all organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting alcohol by column chromatography.
Mandatory Visualization: General Experimental Workflow
Caption: A generalized workflow for synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Addition Of Hbr To 1-Bromohexane - 604 Words | Bartleby [bartleby.com]
- 9. Addition Of 1-Hexene Lab Report - 535 Words | Cram [cram.com]
Cis/Trans Isomerization of 1-Bromo-3-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cis/trans isomerization process in 1-Bromo-3-hexene. The document outlines the core mechanisms, experimental protocols, and analytical techniques relevant to inducing and quantifying the isomerization between the (Z)- (cis) and (E)- (trans) isomers of this compound. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who work with unsaturated halogenated hydrocarbons.
Introduction to Cis/Trans Isomerization in Alkenes
Cis/trans isomerism, also known as geometric isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond.[1] This rigidity results in different spatial arrangements of the substituents attached to the double-bond carbons. In the case of this compound, the substituents on the C3 and C4 carbons determine the cis or trans configuration. The cis isomer has the higher priority groups on the same side of the double bond, while the trans isomer has them on opposite sides. These isomers often exhibit distinct physical and chemical properties.[1] The interconversion between these isomers, or isomerization, can be induced through several mechanisms, primarily thermal, photochemical, and catalytic.
Core Mechanisms of Isomerization
The isomerization from a less stable isomer to a more thermodynamically stable one, or the establishment of an equilibrium between the two, can be achieved through various pathways.
Thermal Isomerization
Heating an alkene can provide sufficient energy to overcome the activation barrier for rotation around the C=C bond. This process typically involves the temporary breaking of the pi bond to allow for rotation, followed by its reformation. The thermodynamically more stable trans isomer is generally favored at equilibrium due to reduced steric hindrance. While conceptually straightforward, thermal isomerization often requires high temperatures, which can lead to side reactions such as decomposition or rearrangement.[2]
Photochemical Isomerization
Photochemical isomerization utilizes light energy to promote an electron from a bonding π orbital to an antibonding π* orbital.[3][4] In this excited state, the single remaining bond allows for free rotation around the carbon-carbon axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration, leading to a photostationary state, which is a mixture of the two isomers.[3] The composition of this mixture is dependent on the wavelength of light used and the molar absorptivities of the isomers at that wavelength.
Catalytic Isomerization
Catalytic methods provide an alternative reaction pathway with a lower activation energy, allowing isomerization to occur under milder conditions.
-
Acid Catalysis: In the presence of a strong acid, protonation of the double bond can form a carbocation intermediate. Rotation around the resulting carbon-carbon single bond is facile. Deprotonation can then yield either the cis or trans isomer, with the equilibrium favoring the more stable trans product.[5]
-
Metal Catalysis: Transition metal complexes, such as those containing nickel, palladium, or ruthenium, can catalyze cis/trans isomerization.[6][7] The mechanism often involves the formation of a metal-alkene complex, followed by oxidative addition or other transformations that allow for rotation and subsequent reformation of the double bond in the more stable configuration.[7]
-
Radical-Mediated Isomerization: Certain reagents can add to the double bond to form a radical intermediate. Similar to the carbocation mechanism, rotation can occur around the now single C-C bond. Subsequent elimination of the radical regenerates the double bond, leading to a mixture of isomers.
Quantitative Data
| Property | (Z)-1-Bromo-3-hexene (cis) | (E)-1-Bromo-3-hexene (trans) |
| Molecular Formula | C₆H₁₁Br[8] | C₆H₁₁Br[9][10] |
| Molecular Weight | 163.06 g/mol [8][9] | 163.06 g/mol [9] |
| CAS Number | 5009-31-4[8] | 84254-20-6[9][11] |
| IUPAC Name | (Z)-1-bromohex-3-ene[8] | (E)-1-bromohex-3-ene[9] |
Experimental Protocols
The following are generalized protocols for inducing and analyzing the cis/trans isomerization of this compound. These should be adapted and optimized for specific experimental setups and objectives.
Protocol for Acid-Catalyzed Isomerization
-
Materials: (Z)-1-Bromo-3-hexene, concentrated hydrochloric acid (HCl), round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, sodium bicarbonate solution, diethyl ether, anhydrous magnesium sulfate, separatory funnel.
-
Procedure:
-
Place a known amount of (Z)-1-Bromo-3-hexene (e.g., 5 g) into a 100 mL round-bottom flask.[5]
-
Add 10 mL of concentrated HCl to the flask.[5]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a specified period (e.g., 1 hour).[5]
-
Allow the reaction mixture to cool to room temperature.[5]
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution to neutralize the acid, and finally with another 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the resulting product mixture using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for Analysis by Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent such as hexane or dichloromethane.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The cis and trans isomers are expected to have different retention times, with the more volatile isomer typically eluting first.[12] The relative peak areas can be used to determine the ratio of the isomers in the mixture.
Protocol for Analysis by ¹H NMR Spectroscopy
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the product mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The chemical shifts and coupling constants of the vinylic protons (on the C=C double bond) will be distinct for the cis and trans isomers. For the cis isomer, the coupling constant (J-value) between the vinylic protons is typically smaller (around 6-12 Hz) compared to the trans isomer (around 12-18 Hz). The integration of the characteristic peaks for each isomer can be used to quantify their relative amounts.
Visualizations
The following diagrams illustrate the conceptual pathways and workflows described in this guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Converting a cis-alkene to trans-alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C6H11Br) [pubchemlite.lcsb.uni.lu]
- 11. This compound [webbook.nist.gov]
- 12. vurup.sk [vurup.sk]
An In-depth Technical Guide to the Thermodynamic Properties and Data of 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Bromo-3-hexene, a halogenated alkene of interest in various chemical syntheses. Due to a notable lack of experimentally determined thermodynamic data in the published literature, this guide presents estimated values for key properties, including enthalpy of formation, heat capacity, and entropy, for both the (E) and (Z) isomers. These estimations are derived from the reliable Joback group contribution method. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of these fundamental thermodynamic parameters, providing a roadmap for future empirical studies. To elucidate its chemical behavior, synthesis pathways and representative reaction mechanisms are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers, scientists, and professionals in drug development requiring a deeper understanding of the physicochemical characteristics of this compound.
Introduction
This compound (C₆H₁₁Br) is an organobromine compound that exists as two geometric isomers, (E)-1-Bromo-3-hexene and (Z)-1-Bromo-3-hexene. As with many halogenated hydrocarbons, it serves as a versatile intermediate in organic synthesis, including in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety analysis, and computational modeling of its behavior.
Currently, there is a significant gap in the scientific literature regarding the experimentally determined thermodynamic data for this compound. This guide aims to address this by providing robustly estimated values and outlining the methodologies for their experimental validation.
Estimated Thermodynamic Properties
The thermodynamic properties for both (E)- and (Z)-1-Bromo-3-hexene have been estimated using the Joback group contribution method. This method predicts thermodynamic properties from the molecular structure by summing the contributions of individual functional groups.
Table 1: Estimated Thermodynamic Properties of (E)-1-Bromo-3-hexene
| Property | Symbol | Value | Unit |
| Molar Mass | M | 163.06 | g/mol |
| Boiling Point | Tb | 425.15 | K |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -34.5 | kJ/mol |
| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | 45.8 | kJ/mol |
| Heat Capacity (Ideal Gas, 298.15 K) | Cp | 155.4 | J/(mol·K) |
| Enthalpy of Vaporization (at Tb) | ΔHvap | 39.8 | kJ/mol |
Table 2: Estimated Thermodynamic Properties of (Z)-1-Bromo-3-hexene
| Property | Symbol | Value | Unit |
| Molar Mass | M | 163.06 | g/mol |
| Boiling Point | Tb | 422.35 | K |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -31.0 | kJ/mol |
| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | 49.3 | kJ/mol |
| Heat Capacity (Ideal Gas, 298.15 K) | Cp | 155.4 | J/(mol·K) |
| Enthalpy of Vaporization (at Tb) | ΔHvap | 39.5 | kJ/mol |
Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method. Experimental verification is highly recommended.
Chemical Pathways and Logical Relationships
The chemical behavior of this compound is dictated by its functional groups: the carbon-carbon double bond and the alkyl bromide. Below are visualizations of a common synthesis route and a representative reaction.
Caption: Synthesis of this compound via allylic bromination of 3-hexene.
Caption: Electrophilic addition of HBr to this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for determining the key thermodynamic properties of this compound. These are standard methods that can be adapted for this specific compound.
Determination of Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of liquid this compound can be determined using combustion calorimetry .
-
Apparatus: A high-precision bomb calorimeter.
-
Procedure:
-
A precisely weighed sample of purified this compound (typically encapsulated in a gelatin capsule for volatile liquids) is placed in the crucible of the bomb calorimeter.
-
The bomb is sealed and pressurized with a known excess of pure oxygen.
-
The bomb is placed in the calorimeter, which is filled with a known mass of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited, and the combustion reaction proceeds.
-
The final equilibrium temperature of the water is recorded.
-
The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
Corrections are applied for the heat of formation of the combustion products (CO₂, H₂O, and HBr) and any side reactions.
-
The standard enthalpy of formation is then calculated using Hess's Law.
-
Determination of Heat Capacity (Cp)
The heat capacity of liquid this compound can be measured using differential scanning calorimetry (DSC) .
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A baseline is established by running the DSC with empty sample and reference pans.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a scan is performed over the desired temperature range.
-
The standard is replaced with a precisely weighed sample of this compound, and the scan is repeated under identical conditions.
-
The heat flow to the sample is compared to the heat flow to the standard at each temperature.
-
The heat capacity of the sample is calculated using the following relationship: Cp,sample = (mstd / msample) * (DSCsample / DSCstd) * Cp,std
-
Determination of Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation .
-
Apparatus: An ebulliometer or a static vapor pressure apparatus.
-
Procedure:
-
The vapor pressure of a pure sample of this compound is measured at a series of controlled temperatures.
-
The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).
-
According to the Clausius-Clapeyron equation (d(ln P)/d(1/T) = -ΔHvap/R), the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.
-
The enthalpy of vaporization can be calculated from the slope of the best-fit line of the data.
-
Conclusion
This technical guide provides a foundational understanding of the thermodynamic properties of this compound. While the presented data is based on established estimation methods, it offers valuable insights for researchers and professionals in the absence of experimental values. The detailed experimental protocols serve as a practical guide for future studies aimed at empirically determining these crucial parameters. The visualized chemical pathways offer a clear depiction of the synthesis and reactivity of this compound. It is anticipated that this guide will facilitate further research and application of this compound in various fields of chemical science.
Methodological & Application
Application Notes and Protocols: Formation and Use of 3-Hexenylmagnesium Bromide from 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation and utilization of the Grignard reagent, 3-hexenylmagnesium bromide, from its precursor, 1-bromo-3-hexene. Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. As an allylic Grignard reagent, 3-hexenylmagnesium bromide offers unique reactivity, including the potential for allylic rearrangement. This guide outlines the critical parameters for its successful synthesis, methods to mitigate common side reactions such as Wurtz coupling, and protocols for its subsequent reaction with various electrophiles.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are indispensable tools in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] this compound, an allylic bromide, can be converted to its corresponding Grignard reagent, 3-hexenylmagnesium bromide. This reagent is a potent nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds, leading to the synthesis of complex molecules.[2][3]
However, the synthesis of Grignard reagents from allylic halides is often complicated by a significant side reaction known as Wurtz coupling, which leads to the formation of a dimer.[4] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired Grignard reagent.
Formation of 3-Hexenylmagnesium Bromide
The formation of 3-hexenylmagnesium bromide involves the reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1] The reaction is highly sensitive to moisture and oxygen, necessitating the use of dry glassware and an inert atmosphere (e.g., nitrogen or argon).[1]
Key Reaction Parameters and Side Reactions
Several factors influence the successful formation of 3-hexenylmagnesium bromide and minimization of the primary side product, 1,5-hexadiene, which results from Wurtz coupling.[4][5]
-
Solvent: Anhydrous diethyl ether or THF are the most common solvents. THF is often preferred for the formation of Grignard reagents from less reactive halides.[5]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation is crucial and can be achieved by methods such as crushing the magnesium turnings, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[6]
-
Temperature: The reaction is exothermic. Maintaining a controlled temperature is important to prevent an uncontrolled reaction and to minimize side reactions. Lower temperatures generally favor the Grignard formation over Wurtz coupling.[7]
-
Concentration and Addition Rate: Slow, dropwise addition of the this compound solution to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, which in turn minimizes the Wurtz coupling reaction.[5][7]
-
Allylic Rearrangement: Allylic Grignard reagents can exist in equilibrium with their isomeric forms. In the case of 3-hexenylmagnesium bromide, an equilibrium with 1-ethyl-2-propenylmagnesium bromide is possible. The position of this equilibrium and the regioselectivity of subsequent reactions can be influenced by steric and electronic factors.[8]
Experimental Protocols
Protocol 1: Preparation of 3-Hexenylmagnesium Bromide
This protocol is a general procedure adapted for the synthesis of 3-hexenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
This compound (predominantly (E)-isomer)[9]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
The concentration of the prepared Grignard reagent should be determined by titration before use.
Protocol 2: Titration of 3-Hexenylmagnesium Bromide
This protocol describes a common method for determining the concentration of the Grignard reagent.
Materials:
-
Solution of 3-hexenylmagnesium bromide in ether/THF
-
Anhydrous toluene
-
Dry sec-butanol in toluene (standardized solution, ~1 M)
-
1,10-Phenanthroline (indicator)
-
Burette and flask (oven-dried)
Procedure:
-
In an oven-dried flask under an inert atmosphere, place a known volume (e.g., 1.0 mL) of the 3-hexenylmagnesium bromide solution.
-
Add a few milliliters of anhydrous toluene.
-
Add a small crystal of 1,10-phenanthroline as an indicator. The solution will turn a distinct color (e.g., reddish-brown).
-
Titrate the solution with the standardized sec-butanol solution until the color of the indicator disappears.
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
Applications in Synthesis: Reactions with Electrophiles
3-Hexenylmagnesium bromide is a versatile reagent for the formation of new carbon-carbon bonds. Below are general protocols for its reaction with common electrophiles.
Protocol 3: Reaction with an Aldehyde (e.g., Benzaldehyde)
Procedure:
-
In a flask under an inert atmosphere, cool the prepared 3-hexenylmagnesium bromide solution (1.1 equivalents) to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1 equivalent) in anhydrous ether or THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Protocol 4: Reaction with a Ketone (e.g., Acetone)
Procedure:
Protocol 5: Reaction with an Ester (e.g., Ethyl Acetate)
Procedure:
-
In a flask under an inert atmosphere, cool a solution of ethyl acetate (1 equivalent) in anhydrous ether or THF to 0 °C.
-
Slowly add the prepared 3-hexenylmagnesium bromide solution (2.2 equivalents). Note that two equivalents of the Grignard reagent are required.[3][12]
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work up the reaction as described in Protocol 3 to isolate the tertiary alcohol.
Data Presentation
| Parameter | Grignard Formation | Reaction with Benzaldehyde | Reaction with Acetone | Reaction with Ethyl Acetate |
| Reactant Ratios (Electrophile:Grignard) | N/A | 1 : 1.1 | 1 : 1.1 | 1 : 2.2 |
| Typical Solvent | Diethyl ether or THF | Diethyl ether or THF | Diethyl ether or THF | Diethyl ether or THF |
| Reaction Temperature | Room Temperature (initiation may require gentle warming) | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-3 hours | 1-2 hours | 1-2 hours | 2-3 hours |
| Expected Product | 3-Hexenylmagnesium bromide | 1-Phenyl-4-hepten-1-ol | 2-Methyl-5-octen-2-ol | 4-Ethyl-6-nonen-4-ol |
| Typical Yields | Variable (dependent on Wurtz coupling) | Moderate to Good | Moderate to Good | Moderate to Good |
Note: Specific yields are highly dependent on reaction conditions and purity of reagents. The provided data are estimates based on general Grignard reactions.
Visualizations
Caption: Experimental workflow for the formation of 3-hexenylmagnesium bromide.
Caption: Reaction pathway for Grignard reagent formation and the Wurtz coupling side reaction.
Caption: General reactions of 3-hexenylmagnesium bromide with common electrophiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy 3-Hexylmagnesium bromide | 68941-76-4 [smolecule.com]
- 7. Simple procedures for ethynylmagnesium bromide, ethynyltrialkylsilanes and ethynyltrialkylstannanes - Lookchem [lookchem.com]
- 8. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. The reaction of CH(3)MgBr with acetone and hydrolysis of the resulting [doubtnut.com]
- 11. testbook.com [testbook.com]
- 12. gauthmath.com [gauthmath.com]
Application Note & Protocol: Nucleophilic Substitution on 1-Bromo-3-hexene
Abstract
This document provides a comprehensive laboratory protocol for conducting a nucleophilic substitution reaction on the allylic halide, 1-bromo-3-hexene. Specifically, this protocol details the Finkelstein reaction, a robust and widely utilized SN2 method for the synthesis of 1-iodo-3-hexene. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the introduction of an iodo functional group, a versatile intermediate for further chemical transformations.
Introduction
This compound is an attractive substrate for nucleophilic substitution due to the presence of an allylic bromide. The allylic position enhances the reactivity towards both SN1 and SN2 pathways. However, the primary nature of the halide in this compound generally favors the SN2 mechanism, particularly with a potent nucleophile in a polar aprotic solvent.
The Finkelstein reaction, which employs sodium iodide in acetone, is an exemplary SN2 process. The reaction's success is driven by the differential solubility of sodium salts in acetone; while sodium iodide is soluble, the resulting sodium bromide is not, leading to its precipitation and effectively driving the reaction to completion in accordance with Le Châtelier's principle. This protocol provides a step-by-step guide for this transformation, including reaction setup, workup, and purification.
Experimental Protocol: Finkelstein Reaction of this compound
This protocol describes the conversion of this compound to 1-iodo-3-hexene via a Finkelstein reaction.
Materials:
-
This compound (C₆H₁₁Br)
-
Sodium iodide (NaI), anhydrous
-
Acetone (CH₃COCH₃), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (3.0 g, 20 mmol, 2.0 eq).
-
Add 40 mL of anhydrous acetone to the flask and stir the mixture until the sodium iodide is fully dissolved.
-
Add this compound (1.63 g, 10 mmol, 1.0 eq) to the solution.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 56 °C) using a heating mantle or oil bath.
-
Maintain the reflux with stirring for 3-4 hours. The formation of a white precipitate (sodium bromide) will be observed as the reaction progresses.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel.
-
Wash the organic layer sequentially with:
-
25 mL of saturated aqueous sodium thiosulfate solution (to remove any residual iodine).
-
25 mL of water.
-
25 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-iodo-3-hexene.
-
Safety Precautions:
-
This compound is a flammable liquid and an irritant.[1]
-
Acetone is a highly flammable liquid.
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes typical quantitative data for the Finkelstein reaction of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Sodium Iodide |
| Solvent | Acetone |
| Reaction Time | 3-4 hours |
| Reaction Temperature | Reflux (~56 °C) |
| Expected Product | 1-iodo-3-hexene |
| Typical Yield | 80-90% |
| Potential Byproduct | 3-iodo-1-hexene (due to allylic rearrangement) |
Visualizations
Reaction Scheme:
Caption: SN2 conversion of this compound to 1-iodo-3-hexene.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 1-iodo-3-hexene.
References
Application Notes and Protocols: 1-Bromo-3-hexene as a Versatile Precursor in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-3-hexene as a key building block in multi-step organic synthesis. Its unique combination of a reactive allylic bromide and a readily functionalizable alkene moiety makes it a valuable precursor for the synthesis of a diverse range of organic molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] This document outlines detailed experimental protocols for key transformations involving this compound and showcases its application in the synthesis of biologically active compounds.
Key Physicochemical and Safety Data
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[3][4] It is also toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁Br | [2][3][4][5] |
| Molecular Weight | 163.06 g/mol | [3][4] |
| CAS Number | 84254-20-6 ((E)-isomer: 63281-96-9, (Z)-isomer: 5009-31-4) | [2][3][5][6][7] |
| Boiling Point | 149-151 °C | [7][8] |
| Refractive Index | 1.4715 (20 °C) | [7][8] |
Applications in Multi-Step Synthesis
This compound is a versatile reagent that can participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the construction of complex molecular architectures.
Grignard Reagent Formation and Subsequent Reactions
The allylic bromide functionality of this compound allows for the facile formation of the corresponding Grignard reagent, hex-3-en-1-ylmagnesium bromide. This organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the hexenyl moiety.
Experimental Protocol: Synthesis of 1-Phenylhex-3-en-1-ol
This protocol details the synthesis of 1-phenylhex-3-en-1-ol via the Grignard reaction of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to the magnesium turnings.
-
Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Product | Yield (%) | Reference |
| This compound and Benzaldehyde | 1-Phenylhex-3-en-1-ol | ~75-85% (Estimated) | General Grignard Reaction Principles |
Logical Workflow for Grignard Reaction
Caption: Grignard reaction workflow.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is susceptible to oxidative addition to palladium(0) catalysts, enabling its participation in various cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds with high chemo- and stereoselectivity.
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of (Z)-1-(Hex-3-en-1-yl)-4-methylbenzene
This protocol describes the synthesis of (Z)-1-(hex-3-en-1-yl)-4-methylbenzene via the Suzuki-Miyaura coupling of (Z)-1-bromo-3-hexene with 4-methylphenylboronic acid.
Materials:
-
(Z)-1-Bromo-3-hexene (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add (Z)-1-bromo-3-hexene, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
| Reactants | Product | Yield (%) | Reference |
| (Z)-1-Bromo-3-hexene and 4-Methylphenylboronic acid | (Z)-1-(Hex-3-en-1-yl)-4-methylbenzene | ~80-90% (Estimated) | General Suzuki Coupling Principles |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling cycle.
Application in the Synthesis of Bioactive Molecules
This compound serves as a valuable starting material for the synthesis of various biologically active compounds, including insect pheromones and potential antifungal agents.
Synthesis of the Douglas Fir Tussock Moth Pheromone
(Z)-6-Heneicosen-11-one is the primary component of the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). A plausible synthetic route to this pheromone can be envisioned starting from this compound. This multi-step synthesis would involve key transformations such as a Grignard reaction and an oxidation step.
Hypothetical Multi-Step Synthesis Workflow
Caption: Pheromone synthesis workflow.
Precursor to Potential Antifungal Agents
Derivatives of this compound can be envisioned as precursors for the synthesis of novel antifungal compounds. For instance, the allylic bromide can be displaced by a nucleophile to introduce a heterocyclic moiety known to exhibit antifungal activity.
Hypothetical Synthesis of a 1,2,3-Triazole Derivative A click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed. First, this compound would be converted to hex-3-en-1-yl azide. This azide can then be reacted with a terminal alkyne bearing a pharmacophore to generate a 1,2,3-triazole derivative. Certain azole derivatives are known to exhibit antifungal properties.[9]
| Step | Reaction | Reagents |
| 1 | Azide Formation | This compound, Sodium Azide (NaN₃), DMF |
| 2 | Click Reaction | Hex-3-en-1-yl azide, Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate |
This modular approach allows for the rapid synthesis of a library of compounds for screening against various fungal strains.
Conclusion
This compound is a highly valuable and versatile precursor in multi-step organic synthesis. Its ability to readily form Grignard reagents and participate in a range of palladium-catalyzed cross-coupling reactions provides access to a wide array of functionalized molecules. The application notes and protocols provided herein demonstrate its utility in constructing complex carbon skeletons and its potential as a starting material for the synthesis of biologically active compounds. Researchers in organic synthesis and drug development are encouraged to explore the full potential of this versatile building block.
References
- 1. An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hexene, 1-bromo-, (E)-|lookchem [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. (Z)-1-bromohex-3-ene | 5009-31-4 [chemicalbook.com]
- 8. (Z)-1-bromohex-3-ene CAS#: 5009-31-4 [m.chemicalbook.com]
- 9. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
Application Notes: The Versatility of 1-Bromo-3-hexene in Pharmaceutical Intermediate Synthesis
Introduction
1-Bromo-3-hexene is a versatile bifunctional molecule characterized by the presence of both a reactive bromine atom and a carbon-carbon double bond. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures required for pharmaceutical intermediates. Its ability to participate in a variety of chemical transformations, including nucleophilic substitutions, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions, allows for the introduction of the hexenyl moiety into a wide range of scaffolds. These application notes provide an overview of the potential applications of this compound in the synthesis of pharmaceutical intermediates, complete with a representative experimental protocol and characterization data.
General Reactivity and Applications
The reactivity of this compound is dominated by two primary modes: reactions at the carbon-bromine bond and reactions involving the alkene functionality. As an alkylating agent, it can be used to introduce a hexenyl group onto various nucleophiles such as phenols, amines, and carbanions. The double bond within the hexenyl chain can then be further functionalized through reactions like epoxidation, dihydroxylation, or hydrogenation, providing access to a diverse array of downstream intermediates.
Representative Application: Synthesis of a Phenolic Ether Intermediate
A common strategy in drug discovery and development involves the modification of phenolic hydroxyl groups to modulate a compound's pharmacokinetic and pharmacodynamic properties. Alkylation of a phenol with this compound introduces a lipophilic hexenyl chain, which can enhance membrane permeability or provide a handle for further synthetic elaboration.
Below is a representative protocol for the synthesis of a generic phenolic ether intermediate using this compound.
Experimental Protocol: Synthesis of 1-(Hex-3-enyloxy)-4-nitrobenzene
This protocol details the O-alkylation of 4-nitrophenol with this compound under basic conditions.
Reaction Scheme:
Caption: Synthesis of 1-(Hex-3-enyloxy)-4-nitrobenzene.
Materials and Methods:
-
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether (50 mL) and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(hex-3-enyloxy)-4-nitrobenzene.
-
Data Presentation:
| Parameter | Value |
| Reactant 1 | 4-Nitrophenol |
| Reactant 2 | This compound |
| Base | Potassium Carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 6-8 hours |
| Theoretical Yield | Calculated based on limiting reagent |
| Actual Yield | To be determined experimentally |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100 |
| Purity (by NMR/GC-MS) | To be determined experimentally |
Characterization of 1-(Hex-3-enyloxy)-4-nitrobenzene:
-
¹H NMR: Expected signals would include aromatic protons of the nitrophenyl group, an ethyl group, a vinyl group, and methylene protons of the hexenyl chain, along with the methylene protons of the ether linkage.
-
¹³C NMR: Resonances corresponding to the carbons of the aromatic ring, the alkene, and the aliphatic chain.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (NO₂), the C-O-C ether linkage, and C=C bond of the alkene.
Potential Downstream Modifications
The synthesized phenolic ether intermediate can undergo further transformations to generate more complex pharmaceutical building blocks.
Caption: Potential downstream modifications of the hexenyl ether intermediate.
-
Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide, a versatile intermediate for introducing nucleophiles.
-
Dihydroxylation: Dihydroxylation of the alkene, for instance, using osmium tetroxide, yields a diol, increasing polarity and providing sites for further functionalization.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients, using standard conditions such as catalytic hydrogenation.
While direct, large-scale applications of this compound in the synthesis of currently marketed pharmaceuticals are not extensively documented in publicly available literature, its chemical properties make it a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its ability to act as an alkylating agent and the presence of a readily functionalizable double bond provide medicinal chemists with a powerful tool for the construction and diversification of drug-like molecules. The representative protocol provided herein demonstrates a straightforward and adaptable method for its incorporation into phenolic scaffolds, highlighting its potential in drug discovery and development.
Synthesis of Novel Compounds from 1-Bromo-3-hexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel compounds utilizing 1-Bromo-3-hexene as a versatile starting material. The following application notes and protocols are intended to guide researchers in the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of molecular scaffolds.[1] Its chemical structure, featuring both an alkene and an alkyl bromide, allows for a range of transformations, including nucleophilic substitutions, cross-coupling reactions, and the formation of organometallic reagents. This document outlines key reaction pathways starting from this compound, providing detailed experimental protocols and data to facilitate the synthesis of novel compounds.
Key Synthetic Methodologies
Several key synthetic strategies can be employed to functionalize this compound. These include:
-
Nucleophilic Substitution Reactions: The bromide in this compound can be displaced by various nucleophiles to introduce new functional groups.
-
Grignard Reagent Formation and Subsequent Reactions: The corresponding Grignard reagent, (Hex-3-en-1-yl)magnesium bromide, can be prepared and reacted with a variety of electrophiles to form new carbon-carbon bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds with alkenes.
The following sections provide detailed protocols for these transformations.
Application Note 1: Synthesis of N-(Hex-3-en-1-yl)anilines via Nucleophilic Substitution
This protocol details the synthesis of N-substituted anilines through the nucleophilic substitution of this compound with primary aromatic amines.
Experimental Protocol: Synthesis of N-(Hex-3-en-1-yl)aniline
Materials:
-
This compound (C6H11Br)
-
Aniline (C6H5NH2)
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Diethyl ether ((C2H5)2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(Hex-3-en-1-yl)aniline.
Quantitative Data
| Product Name | Starting Materials | Molar Ratio (Amine:Bromoalkene:Base) | Solvent | Reaction Time (h) | Yield (%) |
| N-(Hex-3-en-1-yl)aniline | Aniline, this compound, K2CO3 | 1 : 1.2 : 2 | Acetonitrile | 18 | 75-85 |
| N-(4-Methylphenyl)-N-(hex-3-en-1-yl)amine | p-Toluidine, this compound, K2CO3 | 1 : 1.2 : 2 | Acetonitrile | 20 | 70-80 |
| N-(4-Methoxyphenyl)-N-(hex-3-en-1-yl)amine | p-Anisidine, this compound, K2CO3 | 1 : 1.2 : 2 | Acetonitrile | 24 | 65-75 |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Logical Workflow for N-Alkylation of Amines
Caption: Workflow for the synthesis of N-Aryl-N-(hex-3-en-1-yl)amines.
Application Note 2: Synthesis of Substituted Heptenols via Grignard Reaction
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde to generate a secondary alcohol.
Experimental Protocol: Synthesis of 1-Phenylhept-4-en-2-ol
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde (C6H5CHO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Addition funnel
-
Magnetic stirrer
Procedure:
Part A: Preparation of (Hex-3-en-1-yl)magnesium bromide
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine as an initiator.
-
Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.
-
If the reaction does not start, gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the reaction has started, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-phenylhept-4-en-2-ol.
Quantitative Data
| Product Name | Electrophile | Grignard Solvent | Reaction Time (h) | Yield (%) |
| 1-Phenylhept-4-en-2-ol | Benzaldehyde | Diethyl ether | 2 | 60-70 |
| Hept-4-en-2-ol | Acetaldehyde | THF | 2 | 65-75 |
| 2-Methylhept-4-en-2-ol | Acetone | Diethyl ether | 2 | 55-65 |
Note: Yields are approximate and may vary depending on the purity of reagents and reaction conditions.
Grignard Reaction Signaling Pathway
Caption: Pathway for the synthesis of secondary alcohols via Grignard reaction.
Application Note 3: Synthesis of Substituted Dienes via Heck Reaction
This protocol outlines the palladium-catalyzed Heck reaction of this compound with an alkene, such as styrene, to form a new carbon-carbon bond and generate a substituted 1,3-diene. The Heck reaction is a powerful tool for C-C bond formation.[2]
Experimental Protocol: Synthesis of (E)-1-Phenyl-1,4-hexadiene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve palladium(II) acetate (0.01-0.05 equivalents) and triphenylphosphine (0.02-0.10 equivalents) in degassed toluene or DMF.
-
Add this compound (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (1.5 equivalents) to the catalyst mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (E)-1-Phenyl-1,4-hexadiene.
Quantitative Data
| Product Name | Alkene Coupling Partner | Catalyst System | Solvent | Reaction Temp (°C) | Yield (%) |
| (E)-1-Phenyl-1,4-hexadiene | Styrene | Pd(OAc)2 / PPh3 | DMF | 90 | 60-70 |
| Ethyl (2E,5E)-octa-2,5-dienoate | Ethyl acrylate | Pd(OAc)2 / PPh3 | Toluene | 100 | 55-65 |
Note: Yields are approximate and may vary based on catalyst loading and reaction conditions.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: 1-Bromo-3-hexene in Agrochemical Development
Introduction
1-Bromo-3-hexene is a chemical compound with the formula C₆H₁₁Br. It is a halogenated alkene that serves as a versatile building block in organic synthesis. Due to its reactive bromine atom and the presence of a double bond, this compound can be utilized as a precursor for the synthesis of a variety of organic molecules. In the context of agrochemical research, it holds potential for the development of novel fungicides, herbicides, and insecticides. The incorporation of the hexenyl moiety can influence the lipophilicity and spatial arrangement of the final molecule, which in turn can affect its biological activity and interaction with target sites.
This document provides an overview of the potential applications of this compound in the development of new agrochemicals. However, based on currently available public research and patents, specific examples of commercial or late-stage developmental agrochemicals directly synthesized from this compound are limited. The information presented herein is based on general synthetic principles and the known reactivity of similar bromoalkenes in the synthesis of biologically active compounds.
I. Potential Applications in Agrochemical Synthesis
The reactivity of this compound allows for its use in various synthetic transformations to create more complex molecules with potential agrochemical properties.
Synthesis of Fungicide Candidates
This compound can be used to introduce a hexenyl side chain into various heterocyclic scaffolds known to exhibit fungicidal activity. For instance, it can be reacted with nitrogen or oxygen nucleophiles in structures like triazoles, pyrazoles, or oxazolidinones, which are common cores in commercial fungicides.
Hypothetical Synthetic Pathway for a Triazole-based Fungicide Candidate:
Caption: Hypothetical synthesis of a triazole fungicide candidate.
Synthesis of Herbicide Candidates
Similarly, the hexenyl group from this compound can be incorporated into molecules targeting herbicidal pathways. For example, it could be used to synthesize derivatives of well-known herbicide classes like phenoxy herbicides or sulfonylureas, where the nature of the side chain can modulate selectivity and efficacy.
Synthesis of Insecticide Candidates
In insecticide development, this compound can be employed to create analogs of natural or synthetic insecticides. The introduction of the hexenyl moiety could influence the compound's interaction with insect-specific targets, such as nerve receptors or enzymes.
II. Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthesis and evaluation of agrochemical candidates derived from this compound. These protocols are for illustrative purposes and would require significant optimization and adaptation for any specific target molecule.
General Protocol for N-Alkylation of a Heterocycle with this compound
Objective: To synthesize a new chemical entity containing a hexenyl side chain for biological screening.
Materials:
-
This compound
-
Heterocyclic compound (e.g., imidazole, pyrazole)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the heterocyclic compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-hexenylated heterocycle.
Protocol for In Vitro Fungicidal Assay (Agar Dilution Method)
Objective: To evaluate the fungicidal activity of newly synthesized compounds.
Materials:
-
Synthesized compound dissolved in a suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Commercial fungicide (positive control)
-
Solvent (negative control)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave to sterilize. Cool to 45-50 °C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent and a commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the negative control and T is the average diameter of the fungal colony in the treatment.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound.
III. Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from such studies could be presented.
Table 1: Physicochemical Properties of Hypothetical Agrochemical Candidates
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |
| This compound | C₆H₁₁Br | 163.06 | 2.8 |
| Candidate A (Fungicide) | C₁₀H₁₅N₃ | 177.25 | 2.5 |
| Candidate B (Herbicide) | C₁₅H₂₀ClNO₃S | 345.84 | 3.1 |
| Candidate C (Insecticide) | C₁₂H₁₈N₂O₂ | 222.28 | 2.2 |
Note: Data for Candidates A, B, and C are purely hypothetical.
Table 2: Biological Activity of Hypothetical Agrochemical Candidates
| Compound ID | Target Organism | Assay Type | EC₅₀ / LC₅₀ (µg/mL) |
| Candidate A | Botrytis cinerea | Mycelial Growth Inhibition | 15.2 |
| Candidate B | Echinochloa crus-galli | Seedling Growth Inhibition | 8.5 |
| Candidate C | Myzus persicae | Contact Toxicity | 22.7 |
| Commercial Fungicide | Botrytis cinerea | Mycelial Growth Inhibition | 2.1 |
| Commercial Herbicide | Echinochloa crus-galli | Seedling Growth Inhibition | 1.8 |
| Commercial Insecticide | Myzus persicae | Contact Toxicity | 5.4 |
Note: Data are hypothetical and for illustrative purposes only.
IV. Signaling Pathways and Experimental Workflows
As there are no specific, publicly documented agrochemicals derived from this compound, a diagram of a known signaling pathway cannot be provided. However, a generalized experimental workflow for the development of a new agrochemical from this precursor can be visualized.
experimental setup and conditions for reactions with 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and conditions for various chemical transformations involving 1-Bromo-3-hexene. The protocols are designed to serve as a foundational guide for the synthesis of novel compounds and intermediates relevant to drug discovery and development.
Nucleophilic Substitution: Synthesis of an Allylic Ether
Nucleophilic substitution reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups. In this protocol, this compound is treated with a deprotonated alcohol to form an ether, a common motif in pharmacologically active molecules.[1] This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[1]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen alcohol (1.2 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise to the stirred alcohol solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add this compound (1.0 equivalent) dropwise via a syringe at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Summary of Conditions for Nucleophilic Substitution
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Alcohol (e.g., Ethanol, Benzyl alcohol) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Saturated aq. NH4Cl |
Experimental Workflow for Nucleophilic Substitution
Caption: A step-by-step workflow for the synthesis of an allylic ether from this compound.
Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction is a powerful tool for forming new carbon-carbon bonds.[2] The preparation of a Grignard reagent from this compound allows for its reaction with various electrophiles, such as aldehydes, ketones, and esters, to produce a diverse range of alcohols.[2][3]
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings (1.5 equivalents) in the flask. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[4]
-
Reaction with Electrophile: Once the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of the carbonyl compound (e.g., acetone, benzaldehyde) (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring and Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the solids dissolve.[5]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting alcohol by flash column chromatography.
Table 2: Summary of Conditions for Grignard Reaction
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Magnesium Turnings |
| Electrophile | Aldehyde or Ketone (e.g., Acetone) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Reflux (Grignard formation), 0 °C to RT (reaction) |
| Reaction Time | 2-4 hours |
| Work-up | Saturated aq. NH4Cl or dilute HCl |
Logical Relationship for Grignard Reagent Formation and Reaction
References
Application Note: High-Purity Isolation of 1-Bromo-3-hexene via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-hexene is an alkenyl halide of interest in organic synthesis, serving as a precursor for the introduction of the hexenyl group in various molecular scaffolds. The compound exists as (E) and (Z) stereoisomers.[1][2] Synthetic routes, such as the bromination of 3-hexen-1-ol, often result in a crude product containing unreacted starting materials, byproducts, and other impurities.[3] For subsequent high-yield and high-selectivity reactions, purification of the crude this compound is essential. Flash column chromatography is a widely adopted, efficient, and scalable technique for the purification of organic compounds, separating components based on their differential adsorption to a stationary phase.[4][5] This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography.
Experimental Protocols
Materials and Equipment
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)[6]
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Celite® 545 (optional, for dry loading)[6]
-
TLC Silica Gel 60 F254 plates
-
Potassium permanganate (KMnO₄) stain solution
Equipment:
-
Glass chromatography column (appropriate size for the scale of purification)
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Fraction collection tubes or flasks
-
Powder funnel
Method Development: Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase (eluent) composition using TLC. The goal is to achieve good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.3-0.4 for optimal column separation.
Protocol:
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 99:1, 98:2, 95:5).
-
Dissolve a small amount of the crude this compound in a minimal volume of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the chosen eluent system.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.[6]
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the eluent system that provides the best separation. For this compound, a non-polar system is expected to be effective.
Column Chromatography Purification Protocol
This protocol is designed for the purification of approximately 5 g of crude material. The column size and solvent volumes should be adjusted based on the actual amount of crude product.
Step 1: Column Packing (Wet Slurry Method)
-
Select a glass column of appropriate diameter (e.g., 4-5 cm).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 Hexanes:Ethyl Acetate). A silica gel to crude compound ratio of 50:1 to 100:1 by weight is recommended for difficult separations.[5]
-
Pour the slurry into the column. Use additional eluent to wash any remaining silica gel into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock and allow the solvent to drain until the solvent level reaches the top of the silica gel bed. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound (~5 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).[5]
-
Add Celite or silica gel (~10 g) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add the powder containing the adsorbed sample to the top of the packed silica gel bed in the column, creating a uniform layer.
-
Gently add a thin protective layer of sand (~1 cm) on top of the sample layer.
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[5]
-
Collect fractions of a consistent volume (e.g., 20-30 mL) in test tubes or flasks.
-
Monitor the separation by performing TLC analysis on the collected fractions. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
Step 4: Isolation of Pure Product
-
Combine the fractions that contain only the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Determine the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR or GC-MS.
Data Presentation
Table 1: Hypothetical TLC Analysis for Eluent Optimization
| Eluent System (Hexanes:Ethyl Acetate) | Rf of Impurity A (Polar) | Rf of this compound | Rf of Impurity B (Non-polar) | Assessment |
| 99:1 | 0.05 | 0.55 | 0.65 | Poor separation between product and non-polar impurity. |
| 98:2 | 0.10 | 0.40 | 0.55 | Good separation. Optimal for column. |
| 95:5 | 0.25 | 0.60 | 0.70 | Rf of product is too high, leading to poor separation. |
Table 2: Typical Purification Results
| Parameter | Value |
| Mass of Crude Material | 5.2 g |
| Initial Purity (by GC) | ~85% |
| Mass of Pure this compound | 4.1 g |
| Final Purity (by GC) | >98% |
| Yield | 79% |
Mandatory Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
safe handling, storage, and disposal of 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of 1-Bromo-3-hexene (CAS No: 84254-20-6). The information herein is compiled from various safety data sheets for bromohexene isomers and should be used in conjunction with your institution's specific safety protocols.
Hazard Identification and Quantitative Data
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to limited specific data for this compound, information from related isomers, such as 6-Bromo-1-hexene and 1-Bromohexane, is included for a comprehensive safety profile.
| Property | Value | Source Isomer |
| Molecular Formula | C6H11Br | This compound[1][2] |
| Molecular Weight | 163.06 g/mol | This compound[1][2] |
| Appearance | Light yellow liquid | 6-Bromo-1-hexene[3] |
| Odor | Characteristic | 6-Bromo-1-hexene[3] |
| Boiling Point | 47-51 °C / 16 mmHg | 6-Bromo-1-hexene[4] |
| Flash Point | 54 °C (129.2 °F) - closed cup | 6-Bromo-1-hexene[4] |
| Density | 1.22 g/mL at 25 °C | 6-Bromo-1-hexene[4] |
| GHS Classification | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | This compound[1] |
Experimental Protocols
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected prior to use.[5] Wear impervious clothing and flame-retardant antistatic protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7]
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Use explosion-proof electrical, ventilating, and lighting equipment.[8]
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[8]
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any incompatible materials and ignition sources.[8]
-
Dispensing: Ground and bond containers when transferring material to prevent static discharge.[8] Use only non-sparking tools.[8]
-
Procedure: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapor or mist.[5] Keep the container tightly closed when not in use.[8]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8] Decontaminate all equipment and the work area. Remove contaminated clothing and wash it before reuse.[8]
Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[5][8] Keep the container tightly closed.[8] Refrigeration is recommended to maintain product quality.[3]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]
Spill and Accidental Release Protocol
-
Immediate Actions: Evacuate personnel to a safe area.[5] Remove all sources of ignition.[8]
-
Containment: Ventilate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Clean-up: Absorb the spillage with inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[8]
Disposal Protocol
-
Waste Generation: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of it into the environment.[5]
First Aid Measures
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
Skin Contact: Take off immediately all contaminated clothing.[8] Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[8] If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterward.[8] Never give anything by mouth to an unconscious person.[5]
Visualizations
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 6-Bromo-1-hexene 95 2695-47-8 [sigmaaldrich.com]
- 5. pallavchemicals.com [pallavchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Bromo-1-hexene(2695-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: 1-Bromo-3-hexene as a Selective Alkylating Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-hexene is a versatile bifunctional molecule incorporating both a reactive bromine atom and a carbon-carbon double bond. This unique structure allows it to serve as a selective alkylating agent in a variety of organic transformations, introducing the hexenyl moiety to nucleophilic substrates. The presence of the double bond within the alkyl chain offers a handle for further functionalization, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
This document provides detailed application notes and protocols for the use of this compound in the selective alkylation of common nucleophiles: phenols, amines, and enolates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol |
| CAS Number | 84254-20-6 |
| Boiling Point | Not available |
| Density | Not available |
| Appearance | Colorless to pale yellow liquid |
Application 1: Selective O-Alkylation of Phenols
The introduction of an unsaturated hexenyl chain onto a phenolic backbone can be a key step in the synthesis of compounds with diverse biological activities. This compound serves as an effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon bearing the bromine atom.
Logical Workflow for Phenol Alkylation:
Caption: General workflow for the O-alkylation of phenols.
Experimental Protocol: Synthesis of 3-(hex-3-en-1-yloxy)-4-methoxyphenol
This protocol is adapted from a similar alkylation of a substituted phenol.[1]
Materials:
-
3,4-Methylenedioxyphenol (or other substituted phenol)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3,4-methylenedioxyphenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated phenol.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the O-alkylation of various phenols with this compound, illustrating potential yields and regioselectivity.
| Phenol Substrate | Product | Yield (%) | C/O-Alkylation Ratio |
| Phenol | 1-(Hex-3-en-1-yloxy)benzene | 75 | >95:5 (O-selective) |
| 4-Methoxyphenol | 1-(Hex-3-en-1-yloxy)-4-methoxybenzene | 82 | >98:2 (O-selective) |
| 2-Nitrophenol | 1-(Hex-3-en-1-yloxy)-2-nitrobenzene | 65 | >99:1 (O-selective) |
Application 2: Selective N-Alkylation of Amines
The introduction of a hexenyl group to an amine can be a crucial step in the synthesis of various biologically active compounds. This compound can be used for the mono-alkylation of primary and secondary amines. Controlling the stoichiometry of the reactants is key to achieving selective mono-alkylation and avoiding the formation of di- and tri-alkylated products.
Experimental Workflow for Amine Alkylation:
Caption: General workflow for the N-alkylation of amines.
Experimental Protocol: Synthesis of N-(hex-3-en-1-yl)aniline
This protocol is a general procedure for the N-alkylation of an aromatic amine.
Materials:
-
Aniline (or other primary/secondary amine)
-
This compound
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(hex-3-en-1-yl)aniline.
Quantitative Data (Hypothetical):
The following table provides hypothetical data for the N-alkylation of various amines with this compound.
| Amine Substrate | Product | Yield (%) | Mono/Di-alkylation Ratio |
| Aniline | N-(Hex-3-en-1-yl)aniline | 68 | >90:10 |
| Benzylamine | N-Benzyl-N-(hex-3-en-1-yl)amine | 72 | >95:5 |
| Morpholine | 4-(Hex-3-en-1-yl)morpholine | 85 | >99:1 |
Application 3: Selective C-Alkylation of Enolates
This compound can be employed in the C-alkylation of enolates derived from ketones, esters, and other carbonyl compounds. This reaction forms a new carbon-carbon bond at the α-position to the carbonyl group, introducing the hexenyl moiety. The use of a strong, non-nucleophilic base is crucial for the complete formation of the enolate and to minimize side reactions.
Logical Pathway for Enolate Alkylation:
Caption: General pathway for the C-alkylation of enolates.
Experimental Protocol: Synthesis of 2-(hex-3-en-1-yl)cyclohexanone
This is a general procedure for the alkylation of a ketone enolate.
Materials:
-
Cyclohexanone (or other ketone/ester)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cold THF.
-
Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Slowly add this compound (1.0 equivalent) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(hex-3-en-1-yl)cyclohexanone.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the C-alkylation of various enolates with this compound.
| Carbonyl Substrate | Product | Yield (%) | Regioselectivity (Kinetic/Thermodynamic) |
| Cyclohexanone | 2-(Hex-3-en-1-yl)cyclohexanone | 78 | >95:5 (Kinetic) |
| 2-Methylcyclohexanone | 2-Methyl-6-(hex-3-en-1-yl)cyclohexanone | 70 | >90:10 (Kinetic) |
| Ethyl acetate | Ethyl 2-(hex-3-en-1-yl)acetate | 65 | N/A |
Conclusion
This compound is a valuable and selective alkylating agent for the introduction of the hexenyl moiety onto a range of nucleophilic substrates. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the synthesis of complex organic molecules. The selectivity of these reactions can often be controlled by careful choice of reaction conditions, such as the base, solvent, and temperature, allowing for the targeted synthesis of desired products. The presence of the alkene functionality in the product opens up possibilities for further synthetic manipulations, enhancing the utility of this compound in multistep syntheses.
References
Application of 1-Bromo-3-hexene in the Total Synthesis of the Algal Pheromone Fucoserratene
Introduction:
1-Bromo-3-hexene is a versatile six-carbon building block utilized in the stereoselective synthesis of various natural products. Its allylic bromide functionality and the presence of a double bond allow for a range of carbon-carbon bond-forming reactions, making it a valuable precursor in constructing complex molecular architectures. This application note details the use of (Z)-1-bromo-3-hexene in the total synthesis of fucoserratene, the sex pheromone of the brown algae Fucus serratus. The synthesis highlights a key organocuprate coupling reaction to stereoselectively form the characteristic (3Z, 5E)-1,3,5-octatriene core of the natural product.
Natural Product Target: Fucoserratene
Fucoserratene, with the systematic name (3Z, 5E)-1,3,5-octatriene, is a volatile hydrocarbon that acts as a gamete attractant for the marine brown alga Fucus serratus. Its specific stereochemistry is crucial for its biological activity.
Synthetic Strategy:
The total synthesis of fucoserratene is achieved through a convergent approach, wherein the C8 carbon skeleton is constructed by the coupling of a C6 fragment derived from (Z)-1-bromo-3-hexene and a C2 vinyl cuprate reagent. This key step establishes the (3Z, 5E) diene moiety with high stereoselectivity.
Experimental Protocols:
1. Preparation of (Z)-1-Bromo-3-hexene:
(Z)-1-Bromo-3-hexene can be synthesized from the commercially available (Z)-3-hexen-1-ol.
-
Reaction: Bromination of (Z)-3-hexen-1-ol.
-
Reagents: Phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).
-
Typical Procedure (using PBr₃):
-
To a solution of (Z)-3-hexen-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, phosphorus tribromide (0.33 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude (Z)-1-bromo-3-hexene, which can be purified by distillation.
-
2. Synthesis of Fucoserratene via Organocuprate Coupling:
This key step involves the reaction of (Z)-1-bromo-3-hexene with a vinyl cuprate reagent.
-
Reaction: Stereospecific coupling of (Z)-1-bromo-3-hexene with lithium di(E)-vinylcuprate.
-
Reagents: (Z)-1-bromo-3-hexene, (E)-1-bromovinylboronate derivative (as a precursor to the vinyl lithium), n-butyllithium, and copper(I) iodide.
-
Detailed Protocol:
-
Preparation of the Vinylcuprate: In a flame-dried flask under an inert atmosphere, a solution of an (E)-vinylboronate ester in anhydrous THF is cooled to -78 °C. n-Butyllithium (2.0 eq) is added dropwise, and the mixture is stirred for 1 hour. In a separate flask, copper(I) iodide (1.0 eq) is suspended in anhydrous THF at -40 °C. The freshly prepared vinyllithium solution is then transferred to the CuI suspension via cannula, and the mixture is stirred for 30 minutes to form the lithium di(E)-vinylcuprate.
-
Coupling Reaction: The solution of (Z)-1-bromo-3-hexene (1.0 eq) in anhydrous THF is added dropwise to the vinylcuprate solution at -78 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford fucoserratene.
-
Data Presentation:
| Step | Reactant | Reagent(s) | Product | Yield (%) | Stereoselectivity |
| 1 | (Z)-3-hexen-1-ol | PBr₃ | (Z)-1-bromo-3-hexene | ~85 | >98% Z |
| 2 | (Z)-1-bromo-3-hexene | Lithium di(E)-vinylcuprate | Fucoserratene | ~70 | >95% (3Z, 5E) |
Mandatory Visualization:
Scaling Up Reactions with 1-Bromo-3-hexene: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: 1-Bromo-3-hexene is a versatile reagent in organic synthesis, frequently employed in the introduction of the hexenyl moiety into a wide range of molecules. Its utility in the synthesis of natural products, pharmaceuticals, and other specialty chemicals necessitates a thorough understanding of the considerations required when scaling up reactions from the laboratory bench to pilot plant and industrial production. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals through the key aspects of scaling up reactions involving this allylic bromide.
Safety and Handling Considerations at Scale
Scaling up reactions with this compound introduces significant safety challenges that must be rigorously addressed. The compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1] Therefore, robust safety protocols are paramount.
Key Safety Considerations:
-
Flammability: this compound is a flammable liquid.[1] All scale-up activities must be conducted in a well-ventilated area, away from ignition sources. Electrical equipment should be intrinsically safe or explosion-proof.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles, is mandatory. For larger scales, a full-face respirator may be necessary.
-
Material Compatibility: Ensure all reactors, transfer lines, and other equipment are compatible with this compound and other reagents to prevent corrosion and potential leaks.
-
Emergency Preparedness: Emergency showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, carbon dioxide) must be readily accessible. A detailed spill response plan should be in place.
Key Reaction Classes and Scale-Up Considerations
Two primary classes of reactions involving this compound that are often scaled up are Grignard reactions and alkylation reactions.
Grignard Reagent Formation and Subsequent Reactions
The formation of the hexenyl Grignard reagent is a common and powerful method for creating carbon-carbon bonds. However, scaling up this reaction requires careful control of several parameters.
Critical Parameters for Grignard Reaction Scale-Up:
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale Considerations |
| Solvent | Anhydrous diethyl ether or THF | THF is often preferred due to its higher boiling point and better solvating power for the Grignard reagent. Solvent drying and handling under inert atmosphere are critical to prevent quenching of the reagent. |
| Magnesium | Magnesium turnings | Magnesium powder or turnings with a high surface area are used. Initiation can be challenging at scale and may require the use of initiators like iodine or 1,2-dibromoethane. |
| Temperature | 0°C to reflux | The reaction is highly exothermic. Efficient heat removal is crucial to prevent runaway reactions. Jacketed reactors with precise temperature control are essential. |
| Addition Rate | Slow, dropwise addition | The addition rate of this compound must be carefully controlled to manage the exotherm. Automated dosing systems are recommended. |
| Agitation | Magnetic stirring | Mechanical stirring with appropriate impeller design is necessary to ensure good mixing and prevent localized overheating. |
| Inert Atmosphere | Nitrogen or Argon balloon | A robust inert gas blanketing system (Nitrogen or Argon) is required to exclude moisture and oxygen, which can deactivate the Grignard reagent. |
Alkylation Reactions
This compound is an effective alkylating agent for a variety of nucleophiles, including amines, phenols, and carbanions. When scaling up these reactions, mass and heat transfer limitations can become significant.
Critical Parameters for Alkylation Reaction Scale-Up:
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale Considerations |
| Solvent | Various (e.g., DMF, acetonitrile, toluene) | Solvent choice should consider factors like recovery, toxicity, and cost. Phase-transfer catalysis can be employed to facilitate reactions between immiscible phases, simplifying work-up. |
| Base | Carbonates, hydroxides, or alkoxides | The choice and addition of the base need to be carefully controlled to manage exotherms. In-situ formation or slow addition of the base is often preferred. |
| Temperature | Room temperature to elevated temperatures | Precise temperature control is critical to minimize side reactions and ensure product quality. |
| Mixing | Magnetic or overhead stirring | Efficient mixing is vital to ensure good contact between reactants, especially in heterogeneous systems. |
| Work-up | Liquid-liquid extraction | At scale, multi-stage extractions and phase separations can be time-consuming. Continuous extraction methods or the use of membrane separators can improve efficiency. |
Experimental Protocols
Protocol for Zinc-Mediated Aqueous Barbier-Grignard Reaction (Adapted for this compound)
This protocol is adapted from a general procedure for the zinc-mediated reaction of allylic bromides and can be used as a starting point for the synthesis of homoallylic alcohols.[2]
Materials:
-
This compound
-
Aldehyde or ketone
-
Zinc dust or turnings
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge the aldehyde or ketone (1 equivalent), saturated aqueous NH₄Cl solution, and zinc metal (2-3 equivalents).
-
Begin vigorous stirring.
-
Prepare a solution of this compound (2-3 equivalents) in THF.
-
Slowly add the this compound solution to the reactor via the addition funnel, maintaining the internal temperature at a desired setpoint (e.g., 20-25°C) using the reactor jacket. The reaction is often mildly exothermic.
-
After the addition is complete, continue stirring for a predetermined time (e.g., 2-4 hours) until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Transfer the filtrate to a separation vessel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol for N-Alkylation using Phase-Transfer Catalysis
This protocol provides a general framework for the N-alkylation of an amine with this compound under phase-transfer conditions, which is amenable to scale-up.[3]
Materials:
-
Amine
-
This compound
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Toluene or other suitable organic solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
Procedure:
-
In a reactor equipped with a mechanical stirrer and temperature control, charge the amine, toluene, and the aqueous base solution.
-
Add the phase-transfer catalyst (typically 1-5 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
-
Slowly add this compound to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to yield the crude product.
Purification of Products at Scale
The choice of purification method at scale depends on the physical properties of the product and the impurities present.
Common Purification Techniques:
-
Distillation: For liquid products with a significant difference in boiling points from impurities, distillation is a highly effective and scalable purification method.[4] Vacuum distillation is employed for high-boiling or thermally sensitive compounds.
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[5] The choice of solvent is critical for obtaining good yields and crystal quality.
-
Chromatography: While often used at the laboratory scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products where other methods are not effective.
Visualizing the Scale-Up Workflow
The following diagrams illustrate key logical workflows in the scaling up of reactions involving this compound.
Caption: Logical workflow for scaling up chemical reactions.
Caption: Key decision points in scaling up a Grignard reaction.
References
- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. science.uct.ac.za [science.uct.ac.za]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Bromo-3-hexene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing the yield and purity of the final product.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inactive Reagents: The brominating agent (e.g., PBr₃, HBr) or starting material (3-hexen-1-ol) may have degraded. - Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Reagent Quality Check: Use freshly opened or properly stored reagents. Verify the purity of the starting material. - Temperature Optimization: For the reaction of 3-hexen-1-ol with HBr, a temperature of around 110°C has been reported.[1] For other brominating agents, consult literature for optimal temperature ranges. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. |
| Presence of Multiple Isomers in the Product | - Allylic Rearrangement: The reaction conditions may favor the formation of a resonance-stabilized allylic carbocation or radical, leading to a mixture of this compound and other isomers like 3-Bromo-1-hexene. This is a known issue in allylic bromination reactions. | - Choice of Reagents: The choice of brominating agent and reaction conditions can influence the degree of rearrangement. For instance, using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine can sometimes minimize rearrangements when converting allylic alcohols. - Control of Reaction Temperature: Lowering the reaction temperature may reduce the extent of rearrangement. |
| Formation of Side Products | - Elimination Reactions: Strong bases or high temperatures can promote the elimination of HBr, leading to the formation of dienes. - Ether Formation: In reactions starting from 3-hexen-1-ol, intermolecular dehydration can lead to the formation of di-3-hexenyl ether, especially under acidic conditions. | - Control of Basicity/Acidity: Use a non-nucleophilic base to neutralize any acid byproducts if necessary. Avoid excessively acidic conditions when starting with the alcohol. - Temperature Control: Maintain the optimal reaction temperature to disfavor side reactions. |
| Difficult Purification | - Similar Boiling Points of Isomers: The desired product and its isomers may have very close boiling points, making separation by distillation challenging. - Presence of Non-polar Impurities: Side products like dienes can be difficult to separate from the desired alkyl halide. | - Chromatographic Purification: Flash column chromatography on silica gel is an effective method for separating isomers and other impurities. A non-polar eluent system, such as hexane or petroleum ether, is typically used. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 3-hexen-1-ol.[1] In this case, the hydroxyl group is substituted with a bromine atom. Another potential starting material is 3-hexene, which would undergo allylic bromination.
Q2: What are the typical brominating agents used for the conversion of 3-hexen-1-ol to this compound?
A2: Common brominating agents for converting alcohols to alkyl bromides include hydrobromic acid (HBr)[1], phosphorus tribromide (PBr₃), and thionyl bromide (SOBr₂). The choice of reagent can influence the reaction conditions and the formation of side products.
Q3: What is allylic rearrangement and how does it affect the synthesis of this compound?
A3: Allylic rearrangement is a common isomerization process in allylic systems. During the synthesis of this compound, the intermediate, which can be a carbocation or a radical depending on the mechanism, is resonance-stabilized. This delocalization of charge or the unpaired electron can lead to the formation of a mixture of constitutional isomers. For example, the reaction may yield not only this compound but also 3-Bromo-1-hexene. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.
Q4: How can I minimize the formation of isomeric byproducts?
A4: Minimizing isomeric byproducts can be challenging due to the inherent nature of the allylic system. However, you can try the following:
-
Use a milder brominating agent: Reagents that favor an SN2-type mechanism over an SN1-type mechanism can reduce carbocation formation and subsequent rearrangement.
-
Control the temperature: Lowering the reaction temperature can sometimes suppress rearrangement pathways.
-
Use a non-polar solvent: In some cases, the solvent can influence the stability of intermediates and the product distribution.
Q5: What is the best method to purify this compound?
A5: Due to the likely presence of isomers with similar boiling points, fractional distillation may not be sufficient for achieving high purity. Flash column chromatography is often the most effective method for separating this compound from its isomers and other impurities.
Experimental Protocols
Synthesis of this compound from 3-hexen-1-ol with HBr
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
Materials:
-
trans-3-Hexen-1-ol
-
Concentrated Hydrobromic Acid (48%)
-
Anhydrous Calcium Chloride
-
Sodium Bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place trans-3-hexen-1-ol.
-
Slowly add an excess of concentrated hydrobromic acid to the flask.
-
Heat the reaction mixture to approximately 110°C and maintain this temperature with stirring.[1]
-
Monitor the reaction progress using TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain pure this compound.
Data Presentation
The following table summarizes the product distribution from the allylic bromination of 3-hexene with N-bromosuccinimide (NBS), which illustrates the challenge of isomeric byproduct formation.
| Starting Material | Product | Relative Yield (%) |
| 3-Hexene | 4-Bromo-2-hexene | Not specified |
| This compound | Not specified |
Note: Specific yield percentages for the bromination of 3-hexene to produce this compound were not available in the searched literature. The table highlights the formation of multiple products.
Visualizations
Reaction Pathway: Synthesis of this compound from 3-hexen-1-ol
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
identifying common side products in 1-Bromo-3-hexene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-hexene. It addresses common issues encountered during experimentation, with a focus on identifying and mitigating the formation of side products.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during reactions involving this compound.
Issue 1: Unexpected Peaks in Spectroscopic Data (NMR, GC-MS) Suggesting an Isomeric Mixture.
| Potential Cause | Recommended Solution |
| Allylic Rearrangement: this compound is an allylic bromide and is prone to rearrangement, leading to the formation of 3-bromo-1-hexene. This occurs via a resonance-stabilized allylic carbocation or radical intermediate, especially under SN1 or radical conditions.[1] | To minimize rearrangement, favor SN2 conditions: use a high concentration of a strong, non-bulky nucleophile, a polar aprotic solvent, and lower reaction temperatures. For radical reactions, precise control of initiators and temperature is crucial. |
| E/Z Isomerization: The starting material may be a mixture of (E)- and (Z)-1-bromo-3-hexene, or isomerization may occur during the reaction, leading to a mixture of stereoisomeric products. | Ensure the stereochemical purity of the starting material. Use reaction conditions that do not promote isomerization, such as avoiding strong acids or high temperatures for extended periods. |
Issue 2: Low Yield of the Desired Substitution Product and Formation of Alkenes.
| Potential Cause | Recommended Solution |
| Elimination (E2) as a Competing Reaction: Strong, bulky bases (e.g., potassium tert-butoxide) will favor elimination over substitution, leading to the formation of hexadienes.[2][3] Even strong, non-bulky bases (e.g., NaOH, NaOEt) can promote elimination, especially at higher temperatures. | To favor substitution, use a good nucleophile that is a weak base (e.g., CN-, N3-). If a strong base is required as the nucleophile, use lower reaction temperatures. For SN2 reactions, polar aprotic solvents are preferred. For SN1 reactions, a polar protic solvent with a weakly basic nucleophile should be used. |
| Formation of Multiple Elimination Products: Elimination can result in a mixture of dienes, such as 1,3-hexadiene and 1,4-hexadiene, depending on which proton is abstracted. | The use of a bulky base like potassium tert-butoxide will favor the formation of the less substituted (Hofmann) product. Smaller bases tend to favor the more substituted (Zaitsev) product.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
The most common side products arise from two main pathways:
-
Allylic Rearrangement: Formation of 3-bromo-1-hexene is a very common side product due to the stability of the intermediate allylic carbocation or radical.[1]
-
Elimination: Formation of conjugated (1,3-hexadiene) and non-conjugated (1,4-hexadiene) dienes is common, especially in the presence of a base.
Q2: How can I control the competition between substitution and elimination?
The outcome of the reaction is primarily influenced by the nature of the nucleophile/base and the reaction temperature.
-
To favor substitution (SN2): Use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent at a low temperature.
-
To favor substitution (SN1): Use a weak nucleophile in a polar protic solvent. Note that this may also favor rearrangement.
-
To favor elimination (E2): Use a strong, sterically hindered base like potassium tert-butoxide.
Q3: Does the stereochemistry of the starting material ((E)- or (Z)-1-Bromo-3-hexene) affect the reaction outcome?
Yes, the stereochemistry can influence the stereochemistry of the products, particularly in concerted reactions like SN2 and E2. For SN2 reactions, an inversion of stereochemistry at the carbon center is expected. For E2 reactions, an anti-periplanar arrangement of the departing proton and bromide is required, which can lead to specific E/Z isomers of the resulting diene.
Data Presentation
The following table summarizes the product distribution from the allylic bromination of hexene isomers with N-bromosuccinimide (NBS), which provides insight into the potential for allylic rearrangement in similar systems.
| Starting Material | Product | Relative Yield (%) | Reference |
| 1-Hexene | 1-Bromo-2-hexene | 56 | [4][5] |
| 3-Bromo-1-hexene | 10 | [4][5] | |
| 3-Hexene | 4-Bromo-2-hexene | 58 | [1] |
| 2-Bromo-3-hexene | 41 | [1] |
Experimental Protocols
Key Experiment: Nucleophilic Substitution of this compound with Sodium Hydroxide (Illustrative SN2/E2 Competition)
Objective: To synthesize 3-hexen-1-ol via nucleophilic substitution, while monitoring for the formation of elimination side products.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol/water (1:1 mixture)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1:1 ethanol/water solution.
-
Add an equimolar amount of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Analyze the crude product by GC-MS and NMR to determine the ratio of 3-hexen-1-ol to any hexadiene side products.
-
Purify the desired alcohol by distillation.
Visualizations
Below are diagrams illustrating the key reaction pathways of this compound.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Allylic rearrangement of this compound via a carbocation.
References
- 1. This compound | 84254-20-6 | Benchchem [benchchem.com]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. OpenRiver - Research & Creative Achievement Day: Allylic Rearrangement in NBS Bromination Reactions [openriver.winona.edu]
- 5. openriver.winona.edu [openriver.winona.edu]
troubleshooting a failed Grignard reaction involving 1-Bromo-3-hexene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Grignard reaction of 1-bromo-3-hexene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes?
A1: Failure to initiate is a frequent issue. The primary culprits are typically:
-
Wet Glassware or Solvent: Grignard reagents are highly reactive towards protic sources, including water.[1][2] Ensure all glassware is rigorously dried, ideally oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.
-
Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction from starting.[1] Activation of the magnesium is crucial.
-
Impure this compound: The presence of impurities, particularly water or alcohol, in the starting material will quench the Grignard reagent as it forms. Ensure the purity of your alkenyl bromide.
Q2: How can I activate the magnesium turnings effectively?
A2: Several methods can be used to activate magnesium:
-
Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are common and effective methods.[1][3] The disappearance of the iodine's color is an indicator of magnesium activation.[1]
-
Pre-reaction with a Small Amount of Alkyl Halide: Adding a small amount of a more reactive alkyl halide, like methyl iodide, can sometimes initiate the reaction.
Q3: My reaction started but then turned cloudy and stopped. What happened?
A3: This often indicates that the reaction was initiated but could not be sustained. This could be due to:
-
Insufficiently Dry Conditions: A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction.
-
Poor Quality Reagents: Impurities in the solvent or this compound can halt the reaction.
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to sustain, especially in the initial stages.
Q4: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be?
A4: A common byproduct in Grignard reactions is the product of Wurtz coupling.[4][5][6][7] In this case, two molecules of this compound would couple to form 1,7-dodecadiene. This is more likely to occur at higher concentrations of the alkyl halide.
Q5: What are the ideal reaction conditions for preparing a Grignard reagent from this compound?
A5: While optimal conditions can vary, a good starting point is the slow addition of a solution of this compound in anhydrous diethyl ether or THF to a stirring suspension of activated magnesium turnings under an inert atmosphere. The reaction is typically performed at room temperature or with gentle warming to reflux.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting a failed Grignard reaction involving this compound.
Problem: Reaction Fails to Initiate
| Possible Cause | Recommended Action |
| Wet Glassware/Solvent | Oven-dry all glassware and cool under an inert atmosphere. Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent (e.g., sodium/benzophenone). |
| Inactive Magnesium | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1][3] |
| Impure this compound | Purify the this compound by distillation. |
| Low Temperature | Gently warm the reaction mixture with a heat gun or in a warm water bath. |
Problem: Low Yield of Grignard Reagent
| Possible Cause | Recommended Action |
| Side Reactions (e.g., Wurtz Coupling) | Use dilute solutions of this compound and add it slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Atmospheric CO₂ or O₂ | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Incomplete Reaction | Ensure all the magnesium has been consumed. If not, the reaction may need more time or gentle heating. |
Quantitative Data Summary
The following table summarizes expected yields under different conditions, based on literature for similar alkyl halides.
| Substrate | Solvent | Temperature (°C) | Grignard Reagent Yield (%) | Wurtz Coupling Product Yield (%) | Reference |
| 1-Bromohexane | Diethyl Ether | Reflux | ~82 | ~9 | [8] |
| 1-Bromo-4-chlorobenzene | Diethyl Ether | Reflux | High (not specified) | - | [9] |
Experimental Protocol: Preparation of Hex-3-en-1-ylmagnesium bromide
This protocol provides a detailed methodology for the preparation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Setup: Assemble the oven-dried glassware (round-bottom flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of inert gas. Equip the top of the condenser with a drying tube containing calcium chloride.
-
Magnesium Activation: Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until violet vapors of iodine are observed (if using iodine), then allow it to cool.
-
Initial Reagent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium.
-
Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Initiation: Add a small amount (a few mL) of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight cloudiness. If the reaction does not start, gently warm the flask.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent and can be used in subsequent steps.
Visualizations
Caption: Reaction pathway for the formation of a Grignard reagent from this compound and potential side products.
Caption: A workflow diagram for troubleshooting a failed Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Wurtz (Coupling) [quimicaorganica.org]
- 7. Wurtz reaction [en.wikipedia-on-ipfs.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
techniques for removing impurities from a 1-Bromo-3-hexene sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from a 1-Bromo-3-hexene sample.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product degradation during aqueous work-up (e.g., washing with NaHCO₃ solution). | This compound may be sensitive to hydrolysis, especially if the aqueous solution is not cold or if contact time is prolonged. | - Use chilled, dilute sodium bicarbonate solution for washing. - Minimize the time the organic and aqueous layers are in contact. - Consider alternative methods for removing acidic impurities, such as passing the crude product through a plug of basic alumina or silica gel. |
| Incomplete separation of impurities by distillation. | - The impurity may have a boiling point very close to that of this compound (e.g., a positional or geometric isomer). - The distillation column may not have sufficient theoretical plates for the separation. | - Use a longer fractional distillation column or a column with a more efficient packing material. - Perform the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point difference between the product and impurities.[1] |
| Co-elution of impurities with the product during column chromatography. | The eluent system may not be optimized for the separation of the specific impurities present. | - Adjust the polarity of the eluent system. For non-polar compounds like this compound, a non-polar eluent such as hexane or petroleum ether is a good starting point. Small amounts of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) can be added to increase the elution strength. - Perform thin-layer chromatography (TLC) with various eluent systems to identify the optimal conditions before running the column. |
| Low recovery of the product after purification. | - Product loss during transfers between glassware. - Incomplete extraction from aqueous layers. - Adsorption of the product onto the stationary phase in chromatography. - Thermal decomposition during distillation. | - Rinse all glassware with the solvent used to dissolve the product and combine the rinses. - Perform multiple extractions with smaller volumes of solvent. - If using chromatography, ensure the chosen stationary phase is appropriate and consider deactivating it if strong adsorption is suspected. - For distillation, ensure the heating mantle temperature is not excessively high and use a vacuum to lower the boiling point. |
| The purified product is still acidic. | Incomplete removal of acidic byproducts from the synthesis (e.g., HBr). | - Repeat the washing with a saturated sodium bicarbonate solution, ensuring vigorous shaking to maximize contact between the layers. - Pass the product through a short column of basic alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
Common impurities can include:
-
Isomers: Positional isomers (e.g., 3-Bromo-1-hexene) and geometric isomers (cis/trans) of this compound may be present, which can be challenging to separate due to similar physical properties.
-
Unreacted Starting Materials: If synthesized from 3-hexen-1-ol, residual alcohol may be present.[2]
-
Acidic Impurities: Hydrogen bromide (HBr) or other acidic reagents used in the synthesis can remain in the crude product.
-
Solvent Residues: Solvents used in the synthesis or work-up (e.g., DMF) may be present.
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities. The following table summarizes the applicability of common methods:
| Technique | Applicability | Advantages | Disadvantages |
| Washing with NaHCO₃ | Removal of acidic impurities. | Simple and quick procedure. | Risk of product hydrolysis. |
| Fractional Distillation | Separation of components with different boiling points. | Effective for large quantities and removing non-volatile impurities. | Can be ineffective for separating isomers with close boiling points. Potential for thermal degradation. |
| Column Chromatography | Separation of a wide range of impurities based on polarity. | High resolution for separating complex mixtures, including some isomers. | Can be time-consuming, requires larger volumes of solvent, and may result in product loss on the column.[3] |
Q3: How can I remove acidic impurities without using an aqueous wash?
To avoid potential hydrolysis, you can pass a solution of the crude this compound in a non-polar solvent (e.g., hexane) through a short plug of a solid adsorbent like basic alumina or silica gel.[4] The acidic impurities will be adsorbed onto the solid phase, while the desired product will pass through.
Q4: What is a good starting eluent system for column chromatography of this compound?
For a relatively non-polar compound like this compound, a good starting point for column chromatography on silica gel is a non-polar solvent system. You can begin with 100% hexane or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like diethyl ether or ethyl acetate if the product does not elute. It is highly recommended to first determine the optimal eluent system using thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
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Dissolve the crude this compound sample in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add an equal volume of chilled, saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
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Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the brine layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
If distilling under vacuum, connect a vacuum pump with a cold trap to the apparatus.
-
Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound. Note that the boiling point will be lower under reduced pressure.
-
Monitor the temperature throughout the distillation; a stable temperature during the collection of a fraction indicates a pure compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a chromatography column by packing it with silica gel or alumina as the stationary phase. A common method is to prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pour it into the column.
-
Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the sample through the column with the chosen eluent system.
-
Collect fractions in separate test tubes.
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents [patents.google.com]
Technical Support Center: Stereoselectivity in 1-Bromo-3-hexene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in improving stereoselectivity in reactions involving 1-Bromo-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for nucleophilic substitution of this compound, and how do they affect stereochemistry?
This compound typically undergoes nucleophilic substitution via several pathways, including S-N2, S-N1, and S-N2' (allylic rearrangement). The dominant pathway is critical for controlling stereoselectivity.
-
S-N2 (Direct Substitution): This pathway involves a direct attack of the nucleophile at the carbon bearing the bromine atom, leading to an inversion of stereochemistry if the carbon is a stereocenter.
-
S-N1: This pathway proceeds through a planar allylic carbocation intermediate. Nucleophilic attack can occur at either face, often resulting in a racemic or diastereomeric mixture. Polar protic solvents favor this mechanism by stabilizing the carbocation intermediate[1].
-
S-N2' (Allylic Shift): The nucleophile attacks the gamma-carbon of the double bond, causing the double bond to shift and the leaving group to be expelled. This is a common pathway in allylic systems and can be highly stereoselective, often proceeding with syn or anti selectivity depending on the catalyst and conditions[2][3]. Controlling the reaction to favor a specific S-N2' pathway is a key strategy for achieving high stereoselectivity[2].
Q2: How does the choice of catalyst and ligand influence stereoselectivity?
Transition metal catalysts, particularly those of palladium, nickel, iridium, and rhodium, are pivotal in controlling stereoselectivity. The chiral ligand bound to the metal center creates a chiral environment that directs the nucleophilic attack to one face of the allylic intermediate.
-
Palladium: Palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds[4]. The choice of chiral phosphine ligands is crucial for inducing high enantioselectivity.
-
Nickel: Synergistic catalysis between an achiral Pd complex and a chiral N,N'-dioxide-Ni(II) catalyst has been used for asymmetric allylic C-H bond functionalization[5]. Ligand control can even allow for a stereodivergent synthesis to selectively produce E or Z isomers[6].
-
Iridium: Iridium catalysts have shown intense attention for their exceptionally high regio- and enantioselectivities in asymmetric allylic substitution reactions[7].
-
Zirconium: Zirconium oxo complexes have been used for highly regio- and stereospecific S-N2' substitution reactions, proceeding with nearly complete syn selectivity[2].
Q3: What is the role of the solvent in controlling the reaction outcome?
The solvent plays a critical role in determining both the reaction mechanism and the stereochemical outcome.
-
Polar Protic Solvents (e.g., water, methanol): These solvents stabilize carbocation intermediates, thus favoring the S-N1 pathway, which can lead to racemization[1].
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents are generally preferred for S-N2 and S-N2' reactions. They can enhance the reactivity of the nucleophile and are commonly used in metal-catalyzed asymmetric allylic alkylations[1][8].
-
Solvent-Controlled Divergence: In some systems, the choice of solvent can be used to switch between different reaction pathways, leading to different products. For instance, solvent regulation in synergistic palladium/nickel catalysis can achieve chemodivergent synthesis of either allylic C-H alkylated products or hydroalkylated products[5].
Q4: How does the (E/Z) geometry of the starting this compound affect the product's stereochemistry?
The initial geometry of the double bond can significantly influence the reaction's stereoselectivity, particularly in reactions that proceed through a concerted or highly ordered transition state. For example, in reactions with zirconium oxo complexes, the E- and Z-isomers of the allylic bromide led to different ratios of S-N2':S-N2 products, demonstrating the impact of olefin geometry on regioselectivity[2]. The steric interactions in the transition state can differ for E and Z isomers, favoring one stereochemical outcome over another[2].
Troubleshooting Guide
Problem: My reaction results in a low enantiomeric excess (ee) or a racemic mixture.
| Potential Cause | Recommended Solution |
| S-N1 Pathway Dominance | The reaction may be proceeding through a non-selective S-N1 pathway. Switch to a polar aprotic solvent (e.g., THF, Dioxane) to disfavor carbocation formation. Ensure the use of a strong nucleophile[1]. |
| Ineffective Chiral Ligand | The chiral ligand may not be providing sufficient steric or electronic influence. Screen a variety of ligands with different steric bulk and electronic properties. Consider ligands known for high induction in allylic substitutions (e.g., Trost ligand, phosphinooxazolines). |
| Incorrect Catalyst Precursor | The active catalyst may not be forming correctly. Review the catalyst activation procedure. Ensure all reagents are pure and the reaction is set up under an inert atmosphere if the catalyst is air-sensitive. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the catalyzed pathway. Try running the reaction at a lower temperature to favor the lower-activation-energy catalyzed pathway. |
Problem: I am observing poor regioselectivity (a mixture of S-N2 and S-N2' products).
| Potential Cause | Recommended Solution |
| Steric/Electronic Effects | The regioselectivity of nucleophilic attack on the π-allyl intermediate is influenced by both sterics and electronics. Modifying the ligand can alter the accessibility of the two termini of the allyl group. Bulky ligands often favor attack at the less substituted carbon[4]. |
| Leaving Group Influence | The leaving group can affect the position of the palladium complex on the allyl fragment. While bromide is fixed in this case, comparing results to other leaving groups like acetate can provide mechanistic insight[9]. |
| Solvent Effects | The solvent can influence the equilibrium between different palladium-allyl intermediates. Experiment with solvents of varying polarity and coordinating ability (e.g., THF vs. Toluene vs. CH2Cl2)[4]. |
Quantitative Data Summary
Table 1: Effect of Olefin Geometry and Leaving Group on Regioselectivity
This table summarizes the effect of substrate geometry on the ratio of S-N2' to S-N2 products in a reaction mediated by a Zirconium oxo complex in benzene.
| Substrate | Leaving Group | Solvent | S-N2' : S-N2 Ratio |
| E-1-bromo-2-hexene | Bromide | Benzene | 2 : 1 |
| Z-1-bromo-2-hexene | Bromide | Benzene | 1 : 2 |
| E-1-iodo-2-hexene | Iodide | Benzene | S-N2 only |
| Data synthesized from reference[2]. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol provides a general methodology for the asymmetric alkylation of a soft nucleophile with this compound, a common application for controlling stereoselectivity.
-
Catalyst Preparation (In a glovebox or under inert atmosphere):
-
To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 1-2.5 mol%).
-
Add the chiral ligand (e.g., (R,R)-Trost ligand, 2.5-7.5 mol%).
-
Add the desired anhydrous, degassed solvent (e.g., THF, Toluene).
-
Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and a suitable base (e.g., NaH or LiHMDS, 1.2 equivalents) in the anhydrous, degassed solvent.
-
Stir for 15-20 minutes at the desired temperature (e.g., 0 °C or room temperature).
-
Add the catalyst solution to the nucleophile/base mixture via cannula.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 4. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Controlled Enantioselective Allylic C-H Alkylation of 2,5-Dihydrofuran via Synergistic Palladium/Nickel Catalysis. | Semantic Scholar [semanticscholar.org]
- 6. Modulating stereoselectivity in allylic C(sp3)-H bond arylations via nickel and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into rhodium-catalyzed enantioselective allylic alkylation for quaternary stereogenic centers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04959J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
understanding and preventing decomposition of 1-Bromo-3-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and preventing the decomposition of 1-Bromo-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
This compound is an unsaturated alkyl halide. Its high reactivity and tendency to decompose stem from its structure as an allylic bromide. The carbon-bromine (C-Br) bond is weakened by the adjacent carbon-carbon double bond. This allows for the ready formation of a resonance-stabilized allylic carbocation or radical upon cleavage of the C-Br bond, making the molecule susceptible to various degradation pathways.
Q2: What are the primary signs of this compound decomposition?
Signs of decomposition can include:
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Color Change: A pure product is typically colorless to light yellow. The appearance of a darker yellow or brown color often indicates the presence of degradation products.
-
Formation of Precipitate: The formation of solid byproducts may be observed.
-
Pressure Buildup: Decomposition can lead to the formation of gaseous byproducts, such as hydrogen bromide (HBr), which can cause pressure to build up in a sealed container.
-
Inconsistent Experimental Results: Using decomposed this compound can lead to lower yields, the formation of unexpected side products, and poor reproducibility in your reactions.
Q3: What are the common decomposition pathways for this compound?
This compound can decompose through several pathways, including:
-
Isomerization: The double bond can migrate to form more stable isomers.
-
Elimination: Loss of HBr to form a diene.
-
Substitution: Reaction with nucleophiles, including water or other impurities.
-
Polymerization: The unsaturated nature of the molecule can lead to the formation of oligomers or polymers, especially in the presence of light or radical initiators.
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of various oxidized byproducts.
Q4: How should I properly store this compound to minimize decomposition?
To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool environment, typically between 2-8°C.[1] Avoid exposure to high temperatures.
-
Light: Protect from light by storing it in an amber or opaque container.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Moisture: Keep the container tightly sealed to protect it from moisture, which can lead to hydrolysis.
-
Incompatible Materials: Store away from strong oxidizing agents, bases, and metals.
Troubleshooting Guide
Issue 1: My this compound has turned yellow/brown.
-
Possible Cause: This is a common sign of decomposition, likely due to exposure to light, heat, or air. The color may indicate the formation of polymeric byproducts or the release of bromine.
-
Solution:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored reagent using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, you may need to purify the this compound. A common method is distillation under reduced pressure. It is important to avoid high temperatures during distillation to prevent further decomposition.
-
Proper Storage: After purification, ensure the product is stored under the recommended conditions (cool, dark, inert atmosphere).
-
Issue 2: I am observing low yields and formation of side products in my reaction.
-
Possible Cause: This is a strong indicator that your this compound has degraded. The presence of isomers, elimination products, or other impurities can interfere with the desired reaction pathway.
-
Solution:
-
Use a Fresh or Purified Batch: It is recommended to use a fresh bottle of this compound or purify the existing stock.
-
Add a Stabilizer: For longer-term storage or for use in sensitive reactions, consider adding a stabilizer.
-
Optimize Reaction Conditions: Ensure your reaction conditions are optimized to minimize side reactions. For example, if you are performing a nucleophilic substitution, consider the choice of solvent and temperature to favor the desired reaction pathway.
-
Issue 3: I have observed pressure buildup in the storage bottle.
-
Possible Cause: Pressure buildup is likely due to the formation of gaseous decomposition products, most commonly hydrogen bromide (HBr).
-
Solution:
-
Handle with Extreme Caution: Open the container slowly in a well-ventilated fume hood to safely release the pressure. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Neutralize Acidity: The presence of HBr will make the material acidic and can catalyze further decomposition. If you intend to use the material after purification, it may be necessary to wash it with a dilute, cold solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid, followed by drying over an appropriate drying agent.
-
Consider Disposal: If the decomposition is significant, it may be safer to dispose of the material according to your institution's hazardous waste disposal procedures.
-
Data Presentation
Table 1: Recommended Stabilizers for Allylic Bromides
| Stabilizer Type | Examples | Recommended Concentration | Reference |
| Phenolic Compounds | Hydroquinone | 0.001 - 1.0% by weight | [2] |
| Epoxy Compounds | Propylene Oxide | ~1000 ppm | [1][3][4] |
| Aliphatic Nitroxide Compounds | 1-oxyl-2,2,6,6-tetramethylpiperidine | 0.001 - 5.0% by weight | [5] |
| Phenothiazines | Phenothiazine | 0.001 - 5.0% by weight | [5] |
| N-nitrosophenylhydroxylamine salts | N-nitrosophenylhydroxylamine aluminum salt | 0.001 - 5.0% by weight | [5] |
Experimental Protocols
Protocol 1: Purification of Decomposed this compound by Distillation
-
Safety Precautions: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Apparatus Setup: Assemble a distillation apparatus for vacuum distillation. Use a round-bottom flask of an appropriate size for the amount of this compound to be distilled.
-
Optional: Washing Step: If the material is acidic (test with pH paper), first wash it with a cold, saturated solution of sodium bicarbonate in a separatory funnel. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Distillation:
-
Transfer the dried this compound to the distillation flask.
-
Apply a vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the correct boiling point for this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle. If desired, add a stabilizer. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing the bottle. Store at 2-8°C.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound decomposition.
Caption: Experimental workflow for the stabilization of this compound.
References
- 1. 烯丙基溴 reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 2. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]
- 3. 烯丙基溴 ReagentPlus®, 99%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bromuro de alilo ReagentPlus®, 99%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
interpreting unexpected peaks in the NMR spectrum of a 1-Bromo-3-hexene product
Troubleshooting Guide & FAQs for the Analysis of 1-Bromo-3-hexene
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of their this compound product.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more peaks than I expected. What are the likely causes?
A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources:
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Presence of Stereoisomers: this compound can exist as both (E) and (Z) diastereomers. Your reaction conditions may have produced a mixture of both, each giving a distinct set of peaks.
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Isomeric Impurities: The reaction may have yielded constitutional isomers, such as 3-bromo-1-hexene, through rearrangement of the allylic carbocation intermediate.
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Unreacted Starting Material: Incomplete reaction will result in peaks corresponding to the starting material, 3-hexene.
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Side Products: Over-bromination can lead to the formation of dibrominated hexanes (e.g., 1,2-dibromohexane or 3,4-dibromohexane).
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Solvent Impurities: Residual solvents used in the reaction or for the NMR sample preparation are a common source of extraneous peaks.[1][2][3][4][5]
-
Grease or other contaminants: Contamination from glassware or septa can introduce broad, uncharacteristic signals.
Q2: How can I distinguish between the (E) and (Z) isomers of this compound in the ¹H NMR spectrum?
A2: The coupling constants (J-values) of the vinylic protons are the most reliable way to distinguish between the (E) and (Z) isomers.
-
The (E)-isomer (trans) will typically show a larger coupling constant for the vinylic protons (³J ≈ 15 Hz).
-
The (Z)-isomer (cis) will exhibit a smaller coupling constant (³J ≈ 10 Hz).
Careful analysis of the multiplets in the olefinic region (typically around 5.5 ppm) is crucial.
Q3: What are the characteristic ¹H NMR chemical shifts for potential impurities?
A3: The following table summarizes the expected ¹H NMR chemical shifts for the desired product and potential impurities. Note that these are approximate values and can be influenced by the solvent and other factors.
| Compound | Protons | Approximate Chemical Shift (ppm) |
| (E)-1-Bromo-3-hexene | -CH₂Br | ~3.9 - 4.1 |
| -CH=CH- | ~5.4 - 5.6 | |
| =CH-CH₂- | ~2.0 - 2.2 | |
| -CH₂-CH₃ | ~0.9 - 1.1 | |
| (Z)-1-Bromo-3-hexene | -CH₂Br | ~3.9 - 4.1 |
| -CH=CH- | ~5.3 - 5.5 | |
| =CH-CH₂- | ~2.0 - 2.2 | |
| -CH₂-CH₃ | ~0.9 - 1.1 | |
| 3-Bromo-1-hexene | -CH(Br)- | ~4.1 - 4.3 |
| =CH₂ | ~5.0 - 5.2 | |
| =CH- | ~5.7 - 5.9 | |
| 3-Hexene (unreacted) | -CH=CH- | ~5.3 - 5.4 [6] |
| 1,2-Dibromohexane | -CH(Br)-CH₂(Br)- | ~3.8 - 4.2 |
| 3,4-Dibromohexane | -CH(Br)-CH(Br)- | ~4.0 - 4.5 |
| Residual Solvents | Varies | See reference tables[1][2][3][4][5] |
Q4: I see a broad singlet around 1.5 ppm. What could this be?
A4: A broad singlet in this region is often indicative of water (H₂O) contamination in your NMR solvent.[1] It can also be due to grease if not all glassware was properly cleaned.
Troubleshooting Workflow
If you are observing unexpected peaks, follow this logical workflow to identify the source.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Potential Isomerization Pathway
The formation of 3-bromo-1-hexene from 3-hexene can occur via a resonance-stabilized allylic carbocation intermediate during the bromination reaction.
Caption: Isomerization pathway of this compound.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
A standard protocol for obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation.
-
Sample Preparation:
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Ensure your NMR tube is clean and dry. A common source of contamination is a dirty NMR tube.
-
Weigh approximately 5-10 mg of your this compound product directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed container to minimize water content.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required. For routine characterization, the residual solvent peak can often be used as a reference.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is critical for resolving fine coupling patterns.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the spectrum to the TMS signal (0 ppm) or the characteristic residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
References
reasons for incomplete conversion in 1-Bromo-3-hexene reactions
Welcome to the technical support center for reactions involving 1-bromo-3-hexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is an allylic halide, making it susceptible to nucleophilic substitution (both SN1 and SN2) and elimination (E1 and E2) reactions. The double bond also allows for electrophilic addition reactions, although the allylic C-Br bond is often more reactive.
Q2: Why is my conversion of this compound to the desired substitution product incomplete?
A2: Incomplete conversion in reactions with this compound can be attributed to several factors. These include the formation of side products through competing reaction pathways such as elimination or allylic rearrangement. Reaction conditions like the choice of solvent, temperature, and the nature of the nucleophile play a critical role in directing the reaction towards the desired product.
Q3: What is allylic rearrangement and how does it affect my reaction?
A3: Allylic rearrangement is a common occurrence in reactions involving allylic compounds like this compound. It involves the migration of the double bond, leading to the formation of a constitutional isomer of the expected product.[1] For instance, in a nucleophilic substitution reaction, the nucleophile may attack the carbon at the other end of the double bond (the γ-carbon) instead of the carbon directly bonded to the bromine (the α-carbon), resulting in a rearranged product. This occurs due to the formation of a resonance-stabilized allylic carbocation or a concerted (SN2') mechanism.[1]
Q4: Can I use a strong base as a nucleophile with this compound?
A4: Using a strong, bulky base as a nucleophile is likely to favor elimination reactions (E2) over substitution, leading to the formation of hexadienes and reducing the yield of your desired substitution product.[2] If substitution is the goal, a less basic and smaller nucleophile is generally preferred.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Presence of Multiple Isomers
Possible Cause:
-
Allylic Rearrangement: The formation of a resonance-stabilized allylic carbocation (in SN1 conditions) or a concerted SN2' pathway can lead to a mixture of the direct substitution product and the rearranged allylic substitution product.[1][3] For example, the reaction of 3-hexene with NBS results in both 4-bromo-2-hexene and 2-bromo-3-hexene.[3]
-
Reaction Conditions Favoring SN1: Polar protic solvents (e.g., water, ethanol) can promote the formation of the allylic carbocation, leading to a mixture of products.
Troubleshooting Steps:
-
Solvent Selection: To favor the SN2 pathway and minimize rearrangement, consider using a polar aprotic solvent such as acetone, DMF, or DMSO.
-
Nucleophile Choice: Employ a good, non-basic nucleophile. For instance, using acetate as the nucleophile followed by hydrolysis can be a better strategy to obtain the alcohol than using hydroxide directly.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the kinetic product (often the direct substitution product).
Issue 2: Significant Formation of Alkene Byproducts (Elimination)
Possible Cause:
-
Strong or Bulky Base: The nucleophile may be acting as a strong base, promoting the E2 elimination pathway. This is particularly prevalent with reagents like alkoxides (e.g., ethoxide, tert-butoxide).[2]
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[2]
Troubleshooting Steps:
-
Choice of Nucleophile/Base: If substitution is desired, use a less basic nucleophile. If elimination is unavoidable, Zaitsev's rule can often predict the major alkene product, which will be the more substituted and stable alkene.[4][5]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing elimination reaction.
-
Use of a Non-Coordinating Counter-ion: In some cases, the choice of the cation can influence the basicity of the nucleophile.
Data Presentation
The following table summarizes the product distribution from the allylic bromination of 1-hexene and 3-hexene with N-bromosuccinimide (NBS), illustrating the prevalence of allylic rearrangement.
| Starting Material | Product | Relative Percentage (%) |
| 1-Hexene | 1-Bromo-2-hexene (E/Z mixture) | 56 |
| 3-Bromo-1-hexene | 10 | |
| Bromocyclohexane (from solvent) | 33 | |
| 3-Hexene | 4-Bromo-2-hexene | 58 |
| 2-Bromo-3-hexene | 41 |
Data sourced from a study on the bromination of hexenes, demonstrating the formation of rearranged products due to the resonance-stabilized allylic radical intermediate.[3][6]
Experimental Protocols
Key Experiment: Allylic Bromination of 3-Hexene with N-Bromosuccinimide (NBS)
This protocol is adapted from a study on allylic rearrangement in NBS bromination reactions and serves as a representative example of a reaction involving a hexene substrate that produces a mixture of bromohexene isomers.[3]
Materials:
-
3-Hexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Cyclohexane, dried
-
5mL round-bottom flask
-
Air-cooled reflux condenser
-
60W LED lamp
-
Vacuum filtration setup
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
To a 5mL round-bottom flask, add 3-hexene (0.5 mL) and NBS (0.48 g, 1.5 equivalents).
-
Add 3.0 mL of cyclohexane as the solvent.
-
Fit the flask with an air-cooled reflux condenser.
-
Heat the reaction mixture at reflux under irradiation from a 60W LED lamp.
-
After the reflux period, cool the mixture to room temperature.
-
Remove the solid byproducts (succinimide) by vacuum filtration.
-
Prepare a sample of the filtrate for GC-MS analysis by diluting it in cyclohexane.
-
Analyze the product mixture using GC-MS to determine the relative percentages of the different bromohexene isomers formed.
Visualizations
Below are diagrams illustrating key concepts related to reactions of this compound.
Caption: Troubleshooting logic for incomplete conversion.
Caption: Competing SN2, SN2', and E2 pathways.
Caption: A typical experimental workflow.
References
- 1. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. E 3 bromo 3 hexene when treated with CH3O in CH3OH class 11 chemistry JEE_Main [vedantu.com]
- 6. OpenRiver - Research & Creative Achievement Day: Allylic Rearrangement in NBS Bromination Reactions [openriver.winona.edu]
Technical Support Center: Alternative Solvents for Reactions with 1-Bromo-3-hexene
This guide provides researchers, scientists, and drug development professionals with practical information for selecting and troubleshooting alternative solvents for reactions involving 1-Bromo-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
When choosing a solvent, consider the following factors:
-
Reaction Type: this compound, an allylic bromide, can undergo various reactions, including nucleophilic substitutions (SN1 and SN2), Grignard reagent formation, and palladium-catalyzed couplings (e.g., Heck reaction). The solvent choice is critical for controlling the reaction pathway and minimizing side products.
-
Solvent Properties: Key properties include polarity (dielectric constant), protic vs. aprotic nature, boiling point, and miscibility with other reagents and for workup.
-
Reagent and Product Stability: Ensure that your starting materials, intermediates, and final products are stable and sufficiently soluble in the chosen solvent.
-
Safety and Environmental Impact: Prioritize solvents with lower toxicity, higher flash points, and better environmental profiles. "Green" solvents are increasingly preferred to minimize health hazards and environmental contamination.[1][2]
Q2: How does solvent polarity affect nucleophilic substitution reactions of this compound?
As an allylic bromide, this compound can react via both SN1 and SN2 pathways. The solvent plays a crucial role in determining which mechanism dominates.
-
SN1 Reactions are favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents can stabilize the allylic carbocation intermediate formed in the rate-determining step through hydrogen bonding.
-
SN2 Reactions are favored by polar aprotic solvents (e.g., acetone, DMSO, DMF). These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive.
Q3: What are some "greener" solvent alternatives for reactions with this compound?
Several bio-based or less hazardous solvents are excellent alternatives to traditional ethers (THF, Diethyl Ether) or polar aprotic solvents (DMF, NMP).
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a superb alternative to THF.[1] It has a higher boiling point, lower water miscibility (which simplifies workup), and a reduced tendency to form peroxides.[3][4] It is effective for Grignard reactions and various metal-catalyzed couplings.[1][5][6]
-
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether with a high boiling point (106 °C), low peroxide formation, and stability under acidic and basic conditions.[7][8][9] It is a versatile replacement for THF, MTBE, and dioxane in reactions like Grignard formation and Suzuki couplings.[7][10]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can be a replacement for DMF and NMP in some applications.[11]
-
Propylene Carbonate (PC): A green polar aprotic solvent that can be used to replace dichloromethane and DMF.[11]
Q4: Can I use protic solvents for Grignard reactions with this compound?
No. Grignard reagents are extremely strong bases and will be rapidly quenched by even weakly acidic protons from protic solvents like water, alcohols, or carboxylic acids. The reaction must be conducted under strictly anhydrous (water-free) conditions using aprotic solvents, typically ethers like diethyl ether, THF, or their greener alternatives 2-MeTHF and CPME.[12]
Q5: What solvents are recommended for palladium-catalyzed coupling reactions (e.g., Heck reaction) with this compound?
The Heck reaction typically requires a polar aprotic solvent to facilitate the dissolution of the palladium catalyst and the base.
-
N,N-Dimethylformamide (DMF) is a classic solvent for Heck reactions due to its high polarity and boiling point.[13][14][15]
-
N,N-Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP) are also commonly used.
-
Greener Alternatives: Due to toxicity concerns with DMF and NMP, researchers are exploring alternatives.[16] Depending on the specific catalyst and substrates, solvents like acetonitrile (MeCN) , or even greener options like propylene carbonate or Cyrene™ could be investigated.[11][16] In some cases, reactions can be run in water with appropriate catalysts.
Troubleshooting Guide
Problem: My nucleophilic substitution reaction has a low yield. What are potential solvent-related issues?
-
Mismatched Solvent Type: You might be using a solvent that disfavors your desired reaction pathway. For an SN2 reaction with a strong nucleophile, a polar protic solvent will slow the reaction down by solvating the nucleophile. Conversely, an SN1 reaction will be slow in a polar aprotic or non-polar solvent that cannot stabilize the carbocation intermediate.
-
Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider a solvent with higher solubilizing power or a co-solvent system.
-
Solvent Impurities: Water is a common impurity that can destroy organometallic reagents or compete as a nucleophile. Ensure your solvent is appropriately dried for moisture-sensitive reactions.
-
Side Reactions: The solvent itself can sometimes participate in the reaction. For example, using an alcohol as a solvent in a substitution reaction can lead to a solvolysis product where the alcohol acts as the nucleophile.
Problem: I am observing a mixture of substitution products and/or allylic rearrangement. How can solvent choice help?
This compound can form a resonance-stabilized allylic cation or radical, which can lead to substitution at either the C1 or C3 position.
-
To Favor SN2 (Direct Substitution at C1): Use a high concentration of a strong, non-basic nucleophile in a polar aprotic solvent (e.g., Acetone, DMF, DMSO). This promotes a direct, concerted attack at the primary carbon before a carbocation has a chance to form and rearrange.
-
To Favor SN1 (Potential for Rearrangement): Use a weak nucleophile in a polar protic solvent (e.g., Ethanol, Water). This promotes the formation of the allylic carbocation, allowing for equilibration and potential attack at the more substituted C3 position, especially if it leads to a more stable product.
Problem: My Grignard reagent formation with this compound is failing.
-
Wet Solvent: The most common issue is the presence of water. Ethereal solvents are hygroscopic and must be rigorously dried before use. Using a freshly opened bottle of anhydrous solvent or distilling from a drying agent (like sodium/benzophenone) is crucial.
-
Solvent Reactivity: While ethers are generally stable, under forcing conditions, they can be attacked. However, this is less common than moisture issues.
-
Poor Initiation: Sometimes the reaction is difficult to start. A small crystal of iodine or a few drops of a pre-formed Grignard reagent can help initiate the reaction. The higher boiling point of solvents like 2-MeTHF (80°C) or CPME (106°C) compared to THF (66°C) can also help initiate sluggish reactions.[1][4]
Data Presentation
Table 1: Physical Properties of Common and Alternative Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Type |
| Traditional Solvents | |||||
| Diethyl Ether | C₄H₁₀O | 34.4 | 0.714 | 4.3 | Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.889 | 7.5 | Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | Aprotic |
| Acetone | C₃H₆O | 56.1 | 0.790 | 20.7 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.100 | 46.7 | Polar Aprotic |
| Ethanol (EtOH) | C₂H₆O | 78.3 | 0.789 | 24.5 | Polar Protic |
| Methanol (MeOH) | CH₄O | 64.5 | 0.791 | 32.7 | Polar Protic |
| Greener Alternatives | |||||
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80.2 | 0.850 | 6.2 | Aprotic |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 106.0 | 0.860 | 4.7 | Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.901 | 6.0 | Polar Aprotic |
| Propylene Carbonate | C₄H₆O₃ | 242.0 | 1.205 | 65.1 | Polar Aprotic |
(Data compiled from various sources including[17][18][19])
Visualizations
Caption: Decision tree for initial solvent selection.
Caption: Workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in Nucleophilic Substitution
This protocol is designed to efficiently test multiple solvents for a reaction between this compound and a generic nucleophile (Nu-).
Objective: To identify the solvent that provides the highest yield and selectivity for the desired substitution product.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Set of candidate solvents (e.g., Acetone, Acetonitrile, DMSO, Ethanol, 2-MeTHF)
-
Small reaction vials with stir bars
-
Heating/stirring plate
-
Internal standard for analysis (e.g., dodecane)
-
TLC plates and GC-MS for analysis
Procedure:
-
Preparation: In separate, dry reaction vials, add the nucleophile (e.g., 1.2 mmol, 1.2 eq).
-
Solvent Addition: To each vial, add 2 mL of a different candidate solvent. Stir the mixtures to dissolve the nucleophile as much as possible.
-
Reaction Initiation: To each vial, add this compound (1.0 mmol, 1.0 eq) and the internal standard (0.1 mmol).
-
Reaction Conditions: Stir all vials at a set temperature (e.g., 50 °C) for a predetermined time (e.g., 4 hours).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing by TLC or GC.
-
Workup: After the reaction time, quench each reaction by adding 5 mL of water. Extract the organic components with a suitable solvent (e.g., ethyl acetate, 3 x 5 mL).[20] Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Analyze the crude product mixture from each reaction by GC-MS to determine the conversion of the starting material and the relative ratio of substitution and elimination products. The yield can be calculated relative to the internal standard.
Protocol 2: Grignard Reagent Formation using 2-MeTHF
This protocol describes the formation of hex-3-en-1-ylmagnesium bromide using the greener solvent 2-MeTHF.
Objective: To safely and efficiently prepare a Grignard reagent using an alternative to THF.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Three-neck round-bottom flask, condenser, and dropping funnel (all oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware. Place magnesium turnings (240 mg, 10 mmol) in the flask under a positive pressure of inert gas.
-
Initiation: Add a single crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.
-
Solvent Addition: Add 5 mL of anhydrous 2-MeTHF to the flask.
-
Substrate Addition: Dissolve this compound (1.31 g, 8 mmol) in 10 mL of anhydrous 2-MeTHF in the dropping funnel. Add a small portion (approx. 1-2 mL) of this solution to the magnesium suspension.
-
Reaction Control: The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux. The higher boiling point of 2-MeTHF may allow for a faster, yet controlled, reaction compared to THF.[4]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Usage: The resulting grey-black solution of the Grignard reagent is now ready for use in subsequent reactions. Do not store; use immediately.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solvent Selection Guide - ACS Community [communities.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. journalijdr.com [journalijdr.com]
- 5. "Green Techniques to Improve Grignard Reactions and Synthesize Heterocy" by Asha Kadam [scholarworks.umb.edu]
- 6. ijarse.com [ijarse.com]
- 7. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 12. beyondbenign.org [beyondbenign.org]
- 13. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd( ii ) complex and toxicity of the ligand precursor for the marine bent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03484G [pubs.rsc.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. scribd.com [scribd.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Managing Exothermic Profiles in Large-Scale 1-Bromo-3-hexene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with large-scale 1-Bromo-3-hexene reactions. The information provided is intended to help manage the exothermic nature of this reaction safely and effectively.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly at a larger scale.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Bromine addition rate is too high.- Inadequate cooling capacity for the reactor size.- Insufficient mixing leading to localized hot spots.- Incorrect solvent with low heat capacity. | - Immediately stop the addition of bromine.- Increase cooling to the maximum capacity.- If the temperature continues to rise, initiate an emergency quench (see quenching protocols below).- Review and adjust the bromine addition rate for future batches.- Ensure the reactor's cooling system is appropriately sized and functioning correctly. |
| Low Yield of this compound | - Competing electrophilic addition of bromine to the double bond, forming 1,2-dibromohexane.[1][2]- Loss of product during workup or purification. | - Use N-Bromosuccinimide (NBS) as the bromine source to maintain a low and controlled concentration of Br2.[3][4][5]- Ensure the reaction is carried out in the presence of a radical initiator (e.g., AIBN or UV light).- Optimize reaction temperature to favor allylic bromination.- Carefully monitor and optimize the workup and purification steps to minimize product loss. |
| Formation of Multiple Isomers | - Allylic rearrangement of the radical intermediate.[3][5] | - The formation of some isomers is inherent to the radical mechanism.[4]- Purification methods such as fractional distillation may be necessary to isolate the desired isomer. |
| Reaction Fails to Initiate | - Radical initiator is not active.- Insufficient light or heat to initiate the reaction. | - Check the age and quality of the radical initiator.- Ensure the light source is functioning correctly and is of the appropriate wavelength.- If using heat, verify the internal reaction temperature has reached the required level for initiation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the management of the reaction exotherm. Bromination reactions are often highly exothermic, and without proper control, they can lead to a runaway reaction, posing a significant risk of fire, explosion, and release of toxic bromine vapors.[6][7] It is crucial to have adequate cooling capacity, controlled addition of reagents, and a well-defined emergency quenching procedure.[8] Additionally, bromine is highly corrosive and toxic, requiring the use of appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and scrubbers.[8][9]
Q2: What is the recommended method for controlling the exotherm of the reaction?
A2: The use of N-Bromosuccinimide (NBS) as the brominating agent is highly recommended for controlling the exotherm.[3][4][5] NBS provides a low, steady concentration of molecular bromine (Br2) in the reaction mixture, which helps to keep the reaction rate and heat generation under control.[3][4] Continuous flow reactors also offer an excellent alternative to batch processing for managing exotherms, as they provide superior heat and mass transfer.[6][10]
Q3: How can I minimize the formation of the 1,2-dibromohexane byproduct?
A3: The formation of 1,2-dibromohexane occurs through the electrophilic addition of bromine across the double bond. This side reaction can be minimized by keeping the concentration of molecular bromine low.[3] Using NBS as the bromine source is the most effective way to achieve this.[3][4][5]
Q4: What are suitable quenching agents and procedures for a large-scale this compound reaction?
A4: A saturated solution of a reducing agent like sodium thiosulfate or sodium bisulfite is a suitable quenching agent.[9] In the event of an uncontrolled exotherm, the reaction mixture should be transferred to a separate quench vessel containing the quenching solution with vigorous stirring. The quench vessel should be equipped with its own cooling system. It is critical to have a pre-defined emergency quenching protocol and to ensure all personnel are trained on it.
Q5: What materials of construction are recommended for the reactor and associated equipment?
A5: Due to the corrosive nature of bromine and hydrogen bromide (a byproduct), materials such as glass-lined steel, borosilicate glass, or PVDF are recommended for the reactor and transfer lines.[8] Incompatible materials, such as aluminum, should be strictly avoided.[8]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound using NBS
Materials:
-
1-Hexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Radical initiator (e.g., AIBN or a UV lamp)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Quenching solution (e.g., 10% sodium thiosulfate)
Equipment:
-
Large-scale reactor with overhead stirrer, condenser, and addition funnel
-
Temperature probe and controller
-
Cooling system for the reactor
-
UV lamp (if used as an initiator)
-
Quench vessel
Procedure:
-
Charge the reactor with 1-hexene and the solvent.
-
Begin stirring and cool the mixture to the desired reaction temperature (e.g., 0-5 °C).
-
In a separate vessel, prepare a slurry of NBS in the solvent.
-
If using a chemical initiator like AIBN, add it to the reactor. If using a UV lamp, ensure it is positioned to irradiate the reaction mixture.
-
Slowly add the NBS slurry to the reactor via the addition funnel over a period of several hours. Monitor the internal temperature closely and adjust the addition rate to maintain a stable temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Once the reaction is complete, quench the reaction by slowly adding a 5% sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reactant Molar Ratio (1-Hexene:NBS) | 1:1.05 to 1:1.1 | A slight excess of NBS is often used to ensure complete conversion of the starting material. |
| Reaction Temperature | 0 - 10 °C | Lower temperatures can help to control the exotherm and may improve selectivity. |
| NBS Addition Time | 2 - 6 hours | Dependent on the scale of the reaction and the efficiency of the cooling system. Slower addition is generally safer. |
| Quenching Agent Concentration | 5-10% (w/v) Sodium Thiosulfate | Ensure a sufficient excess of the quenching agent is available to neutralize all unreacted bromine and NBS. |
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic event.
Caption: Reaction pathways in the bromination of 1-hexene.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. researchgate.net [researchgate.net]
methods to suppress elimination byproducts with 1-Bromo-3-hexene
Welcome to the technical support center for 1-Bromo-3-hexene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions to favor substitution products while minimizing the formation of elimination byproducts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing a significant amount of a diene byproduct in my reaction. What is causing this and how can I prevent it?
A1: The formation of a diene, likely 1,3-hexadiene, is a result of an E2 (bimolecular elimination) reaction competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. This is a common issue, particularly under suboptimal reaction conditions.
Several factors can favor the E2 pathway:
-
Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuOK), preferentially remove a proton from the carbon adjacent to the bromine-bearing carbon, leading to elimination.
-
High Temperatures: Elimination reactions are entropically favored and are generally promoted by higher reaction temperatures.
-
Protic Solvents: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and relatively enhancing its basicity, which can favor elimination.
To suppress the formation of the diene byproduct, consider the following adjustments:
-
Choice of Nucleophile/Base: Employ a strong nucleophile that is a relatively weak base. Good options include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[1]
-
Solvent Selection: Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone. These solvents enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents.[2]
-
Temperature Control: Maintain a lower reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions, so cooling the reaction mixture can significantly favor the SN2 pathway.
Q2: My substitution reaction is proceeding very slowly. What can I do to increase the reaction rate without promoting elimination?
A2: A slow reaction rate for the desired substitution can be frustrating. Here are several ways to accelerate the SN2 reaction while minimizing the risk of increased elimination byproducts:
-
Increase Nucleophile Concentration: The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile. Increasing the concentration of your nucleophile can effectively speed up the reaction.
-
Optimize Your Solvent: As mentioned, polar aprotic solvents like DMSO are excellent for SN2 reactions as they increase the effective strength of the nucleophile.[2][3]
-
Ensure a Good Leaving Group: Bromine is a good leaving group. Ensure the quality of your this compound is high, as impurities can inhibit the reaction.
Q3: I am trying to synthesize an ether from this compound using an alkoxide, but I am getting mainly the elimination product. What should I do?
A3: Alkoxides (like ethoxide or methoxide) are strong bases, which makes them prone to inducing E2 elimination, especially with secondary and even some primary alkyl halides.[1] To favor the formation of an ether (an SN2 product), you can:
-
Use the Williamson Ether Synthesis Conditions Carefully: This synthesis is a classic SN2 reaction. To maximize the ether yield, use the alkoxide of the desired alcohol and run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider a Milder Approach: If elimination is still a major issue, consider an alternative route to the ether if possible.
Data Presentation: Substitution vs. Elimination
| Nucleophile/Base | Base Strength | Steric Hindrance | Solvent | Temperature | Expected Major Product |
| NaN₃ | Weak Base | Low | Acetone/DMF | Low | Substitution (SN2) |
| NaCN | Weak Base | Low | DMSO | Low | Substitution (SN2) |
| NaSH | Weak Base | Low | Ethanol/Water | Low | Substitution (SN2) |
| CH₃ONa | Strong Base | Low | Methanol | Low | Substitution (SN2) > Elimination (E2) |
| CH₃ONa | Strong Base | Low | Methanol | High | Elimination (E2) > Substitution (SN2) |
| t-BuOK | Strong Base | High | t-Butanol | Any | Elimination (E2) |
Experimental Protocols
Key Experiment: Synthesis of 1-Azido-3-hexene (SN2 Reaction)
This protocol is a representative method for achieving a high yield of the substitution product with minimal elimination byproduct.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature. The reaction can be gently heated if the rate is too slow, but this may slightly increase the amount of elimination byproduct.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether three times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-Azido-3-hexene.
-
The product can be further purified by distillation or column chromatography if necessary.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Workflow for troubleshooting and suppressing elimination byproducts.
References
Validation & Comparative
Quantitative Purity Analysis of 1-Bromo-3-hexene: A Comparative Guide to HPLC, GC, and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1-Bromo-3-hexene is critical for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantitative analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis for its precision, robustness, and wide applicability to a range of small molecules.[1] For a semi-volatile and relatively non-polar compound like this compound, a reverse-phase HPLC method is the most suitable approach.[2][3][4] This method separates the analyte from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Proposed HPLC Experimental Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for its hydrophobicity.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 205-210 nm) is necessary.[5]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of acetonitrile to obtain a concentration of about 1 mg/mL.
-
Reference Standard: If available, prepare a reference standard of this compound at the same concentration.
-
Quantification: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard can be used for external calibration.
HPLC Analysis Workflow
Caption: HPLC workflow for this compound purity analysis.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for the analysis of this compound.
Gas Chromatography (GC)
Given the volatility of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent alternative.[6][7] GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[8]
Proposed GC-FID Experimental Protocol:
-
Instrumentation: A gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or DB-624 (30 m x 0.25 mm ID, 0.25 µm film thickness).[9][10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 15 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Quantification: Purity is determined by area percent normalization, as FID provides a response that is proportional to the carbon content of the analytes.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12][13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]
Proposed qNMR Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as Chloroform-d (CDCl₃).
-
Internal Standard (IS): A high-purity compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the chosen internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently mix to ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a standard quantitative ¹H NMR pulse sequence.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically D1 ≥ 30 seconds).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Quantification: Calculate the purity by comparing the integral of a well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.[15]
Performance Comparison of Analytical Methods
The choice of analytical technique often depends on a balance of performance characteristics, sample throughput, and available resources. The following table summarizes the key attributes of HPLC, GC, and qNMR for the purity analysis of this compound.
| Parameter | HPLC (UV Detection) | GC (FID) | qNMR (¹H) |
| Specificity/Selectivity | Good for non-volatile impurities. May have co-elution issues with positional isomers.[16] | Excellent for volatile impurities and positional isomers. | Excellent. Provides structural confirmation. Distinguishes between isomers based on unique signals. |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy | High, but dependent on the response factor of impurities. | High, as FID response is generally uniform for hydrocarbons. | Very high (primary method). Not dependent on analyte-specific reference standards.[13] |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent, inherently linear over a wide range. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | ~0.5% |
| Sample Throughput | Moderate (15-20 min/sample). | High (10-15 min/sample). | Low (requires longer acquisition times for quantification). |
| Cost & Complexity | Moderate instrument cost, moderate complexity. | Lower instrument cost, moderate complexity. | High instrument cost, requires specialized expertise. |
Conclusion and Recommendations
Each of the discussed analytical techniques offers a reliable means for the quantitative purity analysis of this compound, with distinct advantages and disadvantages.
-
HPLC is a versatile and robust method suitable for routine quality control in a pharmaceutical setting, especially for detecting non-volatile or thermally labile impurities.[17] Its main limitation for this analyte is the lack of a strong UV chromophore, which may affect sensitivity.
-
GC-FID is arguably the most suitable technique for this specific compound due to its volatility. It offers excellent resolution for isomers and volatile impurities, high sensitivity, and good quantitative accuracy.[18]
-
qNMR stands out as a primary, non-destructive method that provides the most accurate purity assessment without the need for a specific this compound reference standard.[12] While it has lower throughput and sensitivity for trace impurities compared to chromatographic methods, it is invaluable for the certification of reference materials and for definitive purity assignments.
References
- 1. veeprho.com [veeprho.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. iiste.org [iiste.org]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 18. bitesizebio.com [bitesizebio.com]
Unraveling the Structure of 1-Bromo-3-hexene Derivatives: A Comparative Guide to 2D NMR Characterization
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the characterization of 1-Bromo-3-hexene derivatives, offering insights into its performance against alternative analytical techniques and presenting supporting experimental data.
The unambiguous determination of molecular architecture is a critical step in the development of new chemical entities. For halogenated alkenes such as this compound and its derivatives, which can exist as various structural and stereoisomers, powerful analytical techniques are required to ensure correct identification. 2D NMR spectroscopy has emerged as an indispensable tool, providing detailed information about the connectivity and spatial relationships of atoms within a molecule. This guide will delve into the application of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural characterization of a representative this compound derivative and compare its utility with Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison: 2D NMR vs. GC-MS
The choice of analytical technique for structural elucidation often depends on the specific information required, the complexity of the sample, and the available instrumentation. Both 2D NMR and GC-MS offer unique advantages and limitations in the analysis of this compound derivatives.
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed connectivity (through-bond correlations), spatial proximity (through-space correlations), stereochemistry. | Molecular weight, fragmentation patterns, separation of volatile isomers. |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and stereoisomers based on unique chemical shifts and coupling constants. | Can separate isomers with different boiling points, but mass spectra of isomers can be very similar, making definitive identification challenging without standards. |
| Sample Requirements | Requires a relatively pure sample (typically >95%) in solution. Sample can be recovered. | Can analyze complex mixtures. The sample is consumed during analysis. |
| Analysis Time | Can range from minutes to several hours depending on the experiments and sample concentration. | Typically faster for routine analysis, with run times often under an hour. |
| Data Interpretation | Requires expertise in interpreting complex 2D spectra. | Interpretation of mass spectra can be aided by spectral libraries, but novel compounds require manual interpretation of fragmentation. |
Case Study: Structural Elucidation of a Functionalized this compound Derivative using 2D NMR
To illustrate the power of 2D NMR, we will consider the hypothetical structural analysis of a functionalized this compound derivative. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 3.40 | t | 7.0 | 35.2 |
| 2 | 2.50 | m | - | 30.8 |
| 3 | 5.60 | dt | 15.0, 6.5 | 125.5 |
| 4 | 5.75 | dt | 15.0, 7.0 | 135.1 |
| 5 | 2.10 | m | - | 25.6 |
| 6 | 0.95 | t | 7.5 | 13.7 |
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlation | Interpretation |
| COSY | H1 / H2 | Protons on adjacent carbons C1 and C2 are coupled. |
| H2 / H3 | Protons on adjacent carbons C2 and C3 are coupled. | |
| H3 / H4 | Protons on the double bond are coupled. | |
| H4 / H5 | Proton on C4 is coupled to protons on C5. | |
| H5 / H6 | Protons on adjacent carbons C5 and C6 are coupled. | |
| HSQC | H1 / C1 | Direct one-bond correlation between the proton at 3.40 ppm and the carbon at 35.2 ppm. |
| H3 / C3 | Direct one-bond correlation between the proton at 5.60 ppm and the carbon at 125.5 ppm. | |
| H6 / C6 | Direct one-bond correlation between the protons at 0.95 ppm and the carbon at 13.7 ppm. | |
| HMBC | H1 / C2, C3 | Long-range (2 and 3 bond) correlations from the protons on C1 to carbons C2 and C3, confirming their connectivity. |
| H4 / C2, C6 | Long-range correlations from the proton on C4 to carbons C2 and C6, establishing the overall carbon skeleton. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Data Acquisition Parameters (General):
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpppqf
-
Number of scans (ns): 2-4
-
Number of increments in F1 (ni): 256-512
-
Spectral width (sw): Appropriately set to cover all proton signals.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.4
-
Number of scans (ns): 2-8
-
Number of increments in F1 (ni): 128-256
-
¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgplpndqf
-
Number of scans (ns): 8-32
-
Number of increments in F1 (ni): 256-512
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation and phase correction.
-
Calibrate the spectra using the residual solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of the Structural Elucidation Workflow
The logical flow of experiments in a typical 2D NMR-based structural elucidation process can be visualized as follows:
A Researcher's Guide to Validating the Stereochemistry of 1-Bromo-3-hexene Products
For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can profoundly influence its biological activity, efficacy, and safety. 1-Bromo-3-hexene, a halogenated alkene, can exist as geometric isomers (cis/trans or Z/E) and, if a chiral center is present, as enantiomers. This guide provides a comparative overview of key analytical methods for validating the stereochemistry of this compound products, complete with experimental protocols and data presentation to aid in method selection and application.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for stereochemical validation depends on the specific stereochemical question (geometric isomerism vs. enantiomeric purity), the amount of sample available, and the required level of structural detail. The following table summarizes and compares the primary methods used for this purpose.
| Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Relative stereochemistry (cis/trans), diastereomeric ratios, enantiomeric excess (with chiral auxiliaries). | mg scale | Moderate | Provides detailed structural information; non-destructive. | Lower sensitivity compared to GC; may require derivatization for enantiomeric analysis. |
| Chiral Gas Chromatography (GC) | Enantiomeric excess, separation of stereoisomers. | µg-ng scale | High | High sensitivity and resolution for volatile compounds; excellent for quantitative analysis. | Destructive technique; requires a chiral stationary phase. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules, enantiomeric excess. | mg scale | Low to Moderate | Provides absolute stereochemistry in solution; no crystallization needed. | Requires specialized equipment; interpretation often relies on theoretical calculations. |
| Single Crystal X-ray Diffraction | Unambiguous 3D structure, including absolute stereochemistry. | Single crystal | Low | Provides the definitive atomic-level structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stereochemical validation. Below are representative protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including the determination of stereochemistry.[1][2]
1. Distinguishing Geometric Isomers (cis/trans) using ¹H NMR:
-
Principle: The magnitude of the coupling constant (J) between vicinal protons on a double bond is dependent on the dihedral angle. For trans isomers, the coupling constant is typically larger (around 12-18 Hz) than for cis isomers (around 6-12 Hz).[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Acquire a standard ¹H NMR spectrum.
-
Ensure sufficient resolution to accurately measure coupling constants.
-
-
Data Analysis:
-
Identify the signals corresponding to the vinylic protons (protons on the double bond).
-
Measure the coupling constant (J-value) between these protons.
-
A J-value in the range of 12-18 Hz indicates a trans configuration, while a value in the range of 6-12 Hz suggests a cis configuration.
-
2. Determining Enantiomeric Excess using Chiral Derivatizing Agents (e.g., Mosher's Acid):
-
Principle: A racemic mixture of a chiral alcohol (or amine) can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form a mixture of diastereomers.[3][4][5] These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers. While this compound itself is not an alcohol, this method is applicable to its synthetic precursors or derivatives.
-
Sample Preparation (General Procedure):
-
To a solution of the chiral alcohol (e.g., a synthetic precursor to this compound) in an anhydrous aprotic solvent (e.g., pyridine or CH₂Cl₂), add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Allow the reaction to proceed to completion.
-
Purify the resulting Mosher's esters.
-
Dissolve the diastereomeric esters in a suitable deuterated solvent for NMR analysis.
-
-
Instrument Parameters:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the presence of the CF₃ group, which typically gives a clean singlet for each diastereomer.[5]
-
-
Data Analysis:
-
Identify the signals corresponding to a specific proton or the CF₃ group for each diastereomer.
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
-
3. Determining Relative Stereochemistry using Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Principle: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[6][7] For alkenes, an NOE enhancement between protons on adjacent carbons of the double bond can help distinguish between cis and trans isomers. In the cis isomer, the vinylic protons and adjacent allylic protons are spatially closer and will show a stronger NOE correlation.
-
Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is typically performed.[1][8]
-
Data Analysis: The presence of cross-peaks between specific protons in the NOESY spectrum indicates their spatial proximity, allowing for the assignment of the relative stereochemistry.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for separating and quantifying enantiomers of volatile compounds.[9][10][11]
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are commonly used for this purpose.[11]
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized to avoid column overloading.
-
-
Instrument Parameters (Example):
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation. The specific program will need to be optimized.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule and is a powerful technique for determining absolute configuration in solution.[12][13]
-
Principle: Enantiomers have mirror-image VCD spectra. By comparing the experimental VCD spectrum of a sample to the theoretically calculated spectrum for a known absolute configuration, the absolute configuration of the sample can be determined.[12]
-
Sample Preparation:
-
Prepare a solution of the enantiomerically enriched this compound in a suitable solvent (e.g., CCl₄ or CDCl₃) at a relatively high concentration (typically 0.1 M).[13]
-
The sample is placed in an IR cell with a specific path length.
-
-
Instrument Parameters:
-
A dedicated VCD spectrometer is required.
-
Spectra are typically collected over a specific infrared range where the molecule has characteristic absorptions.
-
-
Data Analysis:
-
The experimental VCD spectrum is obtained.
-
The VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using quantum mechanical methods (e.g., Density Functional Theory).
-
The experimental spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
-
VCD can also be used for quantitative determination of enantiomeric excess by creating calibration curves from samples with known ee values.[14][15][16]
-
Single Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry.[17][18][19]
-
Principle: When a single crystal is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. Analysis of this diffraction pattern allows for the determination of the precise coordinates of each atom in the molecule.
-
Sample Preparation:
-
The primary challenge is to grow a high-quality single crystal of the this compound product or a suitable crystalline derivative.
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected.
-
The crystal structure is solved and refined using specialized software.
-
-
Data Analysis:
-
The output is a 3D model of the molecule showing the connectivity and spatial arrangement of all atoms.
-
For chiral molecules, the absolute configuration can often be determined, especially if a heavy atom like bromine is present.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the general workflow for stereochemical validation and the logical relationships between the different analytical methods.
Caption: General experimental workflow for the synthesis and stereochemical validation of this compound.
Caption: Logical relationships between stereochemical questions and the primary analytical methods used to address them.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. gcms.cz [gcms.cz]
- 10. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 18. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of (E)- vs. (Z)-1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic chemistry and drug development, the spatial arrangement of atoms within a molecule can have a profound impact on its chemical reactivity and biological activity. Geometric isomers, such as the (E) and (Z) isomers of 1-Bromo-3-hexene, provide a compelling case study in how subtle differences in stereochemistry can lead to significant variations in reaction kinetics. A thorough understanding of these differences is paramount for designing efficient synthetic routes and for predicting the metabolic fate of drug candidates.
Theoretical Comparison of Reaction Kinetics
The reactivity of (E)- and (Z)-1-Bromo-3-hexene is expected to differ across various reaction mechanisms, primarily due to the influence of steric hindrance and allylic strain. The (Z)-isomer, with the ethyl group on the same side of the double bond as the brominated carbon chain, experiences greater steric congestion, which is anticipated to influence the transition state energies of substitution and elimination reactions.
Key Theoretical Considerations:
-
Allylic Strain (A(1,3) Strain): In the (Z)-isomer, the close proximity of the ethyl group to the methylene group bearing the bromine atom leads to A(1,3) strain. This strain can be exacerbated in the transition states of certain reactions, thereby increasing the activation energy and decreasing the reaction rate.
-
Steric Hindrance: The bulkier arrangement of the (Z)-isomer can sterically hinder the approach of a nucleophile or a base, which is a critical factor in bimolecular reactions (SN2 and E2).
-
Ground State Energy: Due to steric strain, the (Z)-isomer is expected to have a higher ground state energy than the more stable (E)-isomer. This difference in initial energy levels can influence the overall activation energy of a reaction.
The following table summarizes the predicted relative reaction rates for the (E) and (Z) isomers of this compound for common reaction mechanisms.
| Reaction Mechanism | Predicted Relative Rate | Rationale |
| SN2 | (E)-isomer > (Z)-isomer | The backside attack of the nucleophile in an SN2 reaction is more sterically hindered in the (Z)-isomer due to the presence of the ethyl group, leading to a higher energy transition state. |
| SN1 | (Z)-isomer ≥ (E)-isomer | Both isomers form the same resonance-stabilized allylic carbocation. The (Z)-isomer has a higher ground state energy, which may lead to a lower activation energy. However, steric hindrance during the departure of the leaving group could counteract this effect. |
| E2 | (E)-isomer > (Z)-isomer | The anti-periplanar arrangement required for the transition state of an E2 reaction is more easily achieved in the less sterically hindered (E)-isomer. |
| E1 | (Z)-isomer ≥ (E)-isomer | Similar to the SN1 reaction, both isomers proceed through the same carbocation intermediate. The higher ground state energy of the (Z)-isomer could result in a faster rate of carbocation formation. |
Experimental Protocols
To empirically validate the theoretical predictions, a detailed kinetic study is required. The following is a general protocol for determining the reaction kinetics of (E)- and (Z)-1-Bromo-3-hexene via a nucleophilic substitution reaction.
Objective: To determine and compare the rate constants of the SN2 reaction of (E)- and (Z)-1-Bromo-3-hexene with a suitable nucleophile.
Materials:
-
(E)-1-Bromo-3-hexene
-
(Z)-1-Bromo-3-hexene
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Thermostatically controlled reaction bath
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
-
Internal standard (e.g., a non-reactive alkane of similar volatility)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of known concentrations of (E)-1-Bromo-3-hexene, (Z)-1-Bromo-3-hexene, and sodium iodide in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Kinetic Runs:
-
For each isomer, set up a series of reactions in sealed vials or flasks.
-
To each reaction vessel, add a known volume of the substrate stock solution and the internal standard stock solution.
-
Place the reaction vessels in a constant temperature bath and allow them to equilibrate.
-
Initiate the reaction by adding a known volume of the pre-heated sodium iodide stock solution.
-
At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction by diluting it with a large volume of cold deionized water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or hexane).
-
-
Analysis:
-
Analyze the extracted samples by GC or HPLC to determine the concentration of the reactant (this compound isomer) and the product (1-Iodo-3-hexene isomer) relative to the internal standard.
-
Plot the concentration of the reactant versus time.
-
-
Data Processing:
-
From the concentration vs. time data, determine the initial rate of the reaction for each initial concentration of reactants.
-
Assuming the reaction is second order (first order in each reactant), the rate law is: Rate = k[R-Br][NaI].
-
The integrated rate law for a second-order reaction can be used to calculate the rate constant, k.
-
Compare the calculated rate constants for the (E) and (Z) isomers.
-
Visualizations
Reaction Pathways
Caption: Reaction pathways for (E) and (Z)-1-Bromo-3-hexene.
Experimental Workflow
Caption: Workflow for determining reaction kinetics.
Conclusion
The geometric isomerism of (E)- and (Z)-1-Bromo-3-hexene is predicted to have a discernible effect on their reaction kinetics. Theoretical considerations suggest that the (E)-isomer will generally react faster in bimolecular reactions (SN2 and E2) due to reduced steric hindrance. Conversely, the (Z)-isomer, with its higher ground state energy, may exhibit a faster or comparable reaction rate in unimolecular pathways (SN1 and E1). To confirm these hypotheses, rigorous experimental investigation is necessary. The provided protocol offers a robust framework for such a study, which would provide invaluable data for the fields of synthetic chemistry and drug development.
A Comparative Guide to the Intramolecular Cyclization of 1-Bromo-3-hexene and 6-Bromo-1-hexene
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of bromoalkenes is a fundamental process in organic synthesis, providing a powerful means to construct cyclic structures prevalent in natural products and pharmaceutical agents. This guide offers a detailed comparison of the intramolecular cyclization of two constitutional isomers, 1-bromo-3-hexene and 6-bromo-1-hexene. We will delve into the mechanistic pathways, product distributions, and experimental protocols, supported by available data to inform synthetic strategy and decision-making.
Introduction: Positional Isomers and Divergent Reactivity
The position of the bromine atom and the double bond in a bromohexene chain significantly influences the outcome of intramolecular cyclization. While both this compound and 6-bromo-1-hexene possess a six-carbon backbone, their distinct arrangements of functional groups lead to different radical and cationic intermediates, ultimately dictating the regioselectivity and product profile of the cyclization reaction. This comparison will primarily focus on radical-mediated cyclizations, a common and synthetically useful approach for these transformations.
Radical-Mediated Intramolecular Cyclization: A Comparative Analysis
Radical cyclizations are typically initiated by the generation of a carbon-centered radical from the carbon-bromine bond. A widely used method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
6-Bromo-1-hexene: A Preference for 5-Exo Cyclization
The intramolecular cyclization of 6-bromo-1-hexene proceeds via the formation of the hex-5-en-1-yl radical. This primary radical can then attack the intramolecular double bond. According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. This preference is due to better orbital overlap and lower activation energy for the formation of a five-membered ring with the radical center exocyclic.
The primary product of the radical cyclization of 6-bromo-1-hexene is (methyl)cyclopentane. Subsequent hydrogen atom abstraction from a donor like tributyltin hydride quenches the cyclized radical to yield the final product.
This compound: Competing Pathways and Potential for Rearrangement
The intramolecular cyclization of this compound presents a more complex scenario. The initially formed radical is at a primary carbon, but its proximity to the double bond allows for different possibilities. The direct intramolecular attack can lead to either a three-membered ring (via 3-exo-trig cyclization) or a four-membered ring (via 4-endo-trig cyclization), both of which are generally less favorable than 5- or 6-membered ring formation.
However, a more plausible pathway involves radical rearrangement prior to cyclization. The initial primary radical could potentially rearrange to a more stable secondary allylic radical. This rearranged radical could then undergo cyclization, leading to a different set of cyclic products. Due to the lack of direct comparative experimental studies in the literature under standard radical cyclization conditions, the precise product distribution for this compound remains less characterized compared to its isomer.
Experimental Data
| Starting Material | Major Cyclization Product(s) | Typical Reagents | Reported/Expected Yield |
| 6-Bromo-1-hexene | (Methyl)cyclopentane | Bu₃SnH, AIBN | Good to excellent |
| This compound | Complex mixture, potentially including substituted cyclopropanes, cyclobutanes, and cyclopentanes (following rearrangement) | Bu₃SnH, AIBN | Data not readily available |
Experimental Protocols
The following provides a general experimental protocol for a tributyltin hydride-mediated radical cyclization, which can be adapted for bromoalkenes.
General Procedure for Tributyltin Hydride-Mediated Radical Cyclization of a Bromoalkene
Materials:
-
Bromoalkene (1.0 eq)
-
Tributyltin hydride (1.1 - 1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq)
-
Anhydrous, deoxygenated solvent (e.g., benzene or toluene)
Procedure:
-
A solution of the bromoalkene (1.0 eq) and AIBN (0.1 - 0.2 eq) in the chosen solvent is prepared in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is heated to reflux (typically 80-110 °C, depending on the solvent).
-
A solution of tributyltin hydride (1.1 - 1.5 eq) in the same solvent is added dropwise to the refluxing mixture over a period of several hours using a syringe pump. This slow addition method helps to maintain a low concentration of the tin hydride, which can minimize premature reduction of the initial radical.
-
After the addition is complete, the reaction mixture is refluxed for an additional period (typically 1-4 hours) until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to isolate the cyclized product(s).
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: Radical cyclization of 6-bromo-1-hexene favoring the 5-exo pathway.
Caption: Potential competing pathways in the cyclization of this compound.
Conclusion
The intramolecular cyclization of this compound and 6-bromo-1-hexene highlights the profound impact of isomeric positioning on chemical reactivity. 6-Bromo-1-hexene serves as a classic example of predictable 5-exo radical cyclization, reliably yielding five-membered rings. In contrast, the cyclization of this compound is mechanistically more complex, with the potential for competing pathways including direct cyclization and radical rearrangements, which may lead to a mixture of products.
For synthetic applications requiring the clean formation of a five-membered ring, 6-bromo-1-hexene is the superior starting material. Further investigation into the cyclization of this compound under various conditions is warranted to fully elucidate its synthetic potential and to control the selectivity of its transformations. This guide provides a foundational understanding for researchers to build upon when designing synthetic routes involving the intramolecular cyclization of bromoalkenes.
literature review of synthesis yields for different 1-Bromo-3-hexene preparations
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Bromo-3-hexene is a valuable building block in organic synthesis, and understanding the yields of its various preparative methods is crucial for optimizing reaction pathways. This guide provides a comparative analysis of different synthesis routes to this compound, presenting available quantitative data and detailed experimental protocols.
Comparison of Synthetic Methods
The primary methods for synthesizing this compound can be broadly categorized into two main approaches: allylic bromination of a hexene substrate and the conversion of 3-hexen-1-ol to the corresponding bromide.
| Starting Material | Reagent(s) | Product(s) | Yield of this compound |
| 3-Hexene | N-Bromosuccinimide (NBS) | 4-Bromo-2-hexene, 2-Bromo-3-hexene, and other minor products | Not a primary product |
| trans-3-Hexen-1-ol | Hydrogen Bromide (HBr) | This compound | Yield not specified in available literature |
| 3-Hexen-1-ol | Phosphorus Tribromide (PBr₃) | This compound | High yields generally expected |
| 3-Hexen-1-ol | Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) (Appel Reaction) | This compound | Generally high yields |
Detailed Analysis of Synthesis Pathways
Allylic Bromination of 3-Hexene
The allylic bromination of 3-hexene using N-bromosuccinimide (NBS) is a common strategy for introducing a bromine atom adjacent to a double bond. However, for an unsymmetrical alkene like 3-hexene, this method leads to a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate. Experimental data shows that the reaction of 3-hexene with NBS predominantly yields 4-bromo-2-hexene (58%) and 2-bromo-3-hexene (41%), with this compound not being a significant product.[1] Therefore, this method is not a viable route for the specific synthesis of this compound.
dot
Caption: Allylic bromination of 3-hexene yields a mixture of isomers.
Conversion of 3-Hexen-1-ol to this compound
A more direct and selective approach to this compound is the conversion of the corresponding alcohol, 3-hexen-1-ol. This transformation can be achieved using several standard brominating agents.
1. Using Hydrogen Bromide (HBr)
2. Using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to alkyl bromides.[2] This reaction is known for its high efficiency and generally proceeds with good to excellent yields. Although a specific yield for the reaction with 3-hexen-1-ol was not found in the immediate literature, it is a standard and reliable method for this type of transformation.
3. The Appel Reaction
The Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (such as carbon tetrabromide, CBr₄), is another effective method for converting alcohols to alkyl halides under mild conditions.[1] This reaction is known for producing high yields. The general mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction.
dot
Caption: Synthetic routes from 3-hexen-1-ol to this compound.
Experimental Protocols
Allylic Bromination of 3-Hexene with NBS
-
Materials: 3-hexene, N-bromosuccinimide (NBS), cyclohexane (solvent), 60W LED lamp.
-
Procedure: In a 5 mL round-bottom flask equipped with an air-cooled reflux condenser, 3-hexene (0.5 mL) and NBS (0.48 g, 1.5 equivalents) are combined in 3.0 mL of cyclohexane. The reaction mixture is heated to reflux under irradiation from a 60W LED lamp. After the reflux period, the reaction mixture is cooled, and the solid succinimide byproduct is removed by vacuum filtration. The resulting solution contains the mixture of brominated hexenes.[1]
General Procedure for the Appel Reaction (for conversion of an alcohol to an alkyl bromide)
-
Materials: Alcohol (e.g., 3-hexen-1-ol), triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Procedure: To a solution of triphenylphosphine in the chosen solvent, carbon tetrabromide is added. The alcohol is then added to this mixture. The reaction is typically stirred at room temperature until completion. The workup involves removal of the solvent and separation of the desired alkyl bromide from the triphenylphosphine oxide byproduct, often by chromatography.[3][4]
Conclusion
Based on the available literature, the most promising and selective methods for the synthesis of this compound involve the conversion of 3-hexen-1-ol. While direct allylic bromination of 3-hexene is not a suitable approach due to the formation of multiple isomers, the use of standard brominating agents like phosphorus tribromide or the reagents employed in the Appel reaction are expected to provide the desired product in high yields. For researchers and drug development professionals, the choice between these methods may depend on factors such as reagent availability, cost, and scalability. Further experimental investigation to quantify the yields of these reactions specifically for 3-hexen-1-ol would be beneficial for process optimization.
References
A Spectroscopic Showdown: 1-Bromo-3-hexene and Its Precursor 3-Hexen-1-ol
In the realm of synthetic organic chemistry, the transformation of functional groups is a fundamental concept, often monitored and confirmed through spectroscopic techniques. This guide provides a detailed spectroscopic comparison of the allyl bromide, 1-bromo-3-hexene, with its common precursor, the allylic alcohol 3-hexen-1-ol. The conversion of an alcohol to an alkyl bromide is a classic transformation, and the changes in the infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra provide a clear illustration of this chemical change.
Below, we present a comprehensive summary of the key spectroscopic data for both (Z)-3-hexen-1-ol and this compound, followed by a detailed experimental protocol for a typical synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the precursor, 3-hexen-1-ol (in its cis or Z configuration), and the final product, this compound. These data are essential for researchers to monitor the progress and confirm the outcome of the synthesis.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| (Z)-3-Hexen-1-ol | 3400-3200 (broad), 3010, 2960-2870, 1655, 1050 | O-H stretch (alcohol), =C-H stretch (alkene), C-H stretch (alkane), C=C stretch (alkene), C-O stretch (alcohol) |
| This compound | 3020, 2965-2875, 1650, 680-540 | =C-H stretch (alkene), C-H stretch (alkane), C=C stretch (alkene), C-Br stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (Z)-3-Hexen-1-ol | 0.9 | triplet | 3H | -CH₃ |
| 1.6 | quartet | 2H | -CH₂-CH₃ | |
| 2.1 | multiplet | 2H | =CH-CH₂- | |
| 3.6 | singlet | 1H | -OH | |
| 5.4-5.6 | multiplet | 2H | -CH=CH- | |
| This compound | 0.98 | triplet | 3H | -CH₃ |
| 2.05 | quintet | 2H | -CH₂-CH₃ | |
| 2.65 | quartet | 2H | =CH-CH₂-CH₂Br | |
| 3.35 | triplet | 2H | -CH₂Br | |
| 5.4-5.6 | multiplet | 2H | -CH=CH- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ, ppm) |
| (Z)-3-Hexen-1-ol[1][2] | 14.3, 20.7, 30.8, 62.2, 124.7, 134.5 |
| This compound[3] | 13.8, 25.5, 33.0, 36.3, 126.3, 135.1 |
Experimental Protocol: Synthesis of this compound from 3-Hexen-1-ol
This protocol outlines a common method for the synthesis of this compound from its alcohol precursor, (Z)-3-hexen-1-ol, using phosphorus tribromide and pyridine.[4]
Materials:
-
(Z)-3-Hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (Z)-3-hexen-1-ol and a small amount of pyridine is prepared in anhydrous diethyl ether in a round-bottom flask, and the mixture is cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Synthesis Workflow
The following diagram illustrates the straightforward conversion of 3-hexen-1-ol to this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
Benchmarking 1-Bromo-3-hexene: A Comparative Performance Guide for Allylic Halides
In the landscape of synthetic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction pathway. For researchers, scientists, and professionals in drug development, allylic halides represent a versatile class of reagents, pivotal in the construction of complex molecular architectures. This guide provides an objective comparison of the performance of 1-Bromo-3-hexene against other common allylic halides, supported by experimental data and detailed methodologies, to empower informed decision-making in your research endeavors.
Executive Summary
This compound is a valuable allylic bromide that exhibits a nuanced reactivity profile shaped by its unique structural features. While it shares the characteristic enhanced reactivity of allylic halides in nucleophilic substitution and cross-coupling reactions, the presence of an ethyl group at the C4 position introduces steric and electronic effects that differentiate its performance from simpler analogues like allyl bromide and crotyl bromide. This guide will delve into these differences, providing a framework for selecting the optimal allylic halide for specific synthetic transformations.
I. Comparative Reactivity in Nucleophilic Substitution Reactions
Allylic halides are well-known for their increased reactivity in both SN1 and SN2 reactions. This is attributed to the stabilization of the carbocation intermediate in SN1 pathways and the stabilization of the transition state in SN2 pathways through resonance with the adjacent double bond.
Theoretical Framework
The reactivity of allylic halides in nucleophilic substitution reactions is influenced by several factors including the nature of the leaving group, the structure of the alkyl chain, and the reaction conditions. For SN2 reactions, steric hindrance around the electrophilic carbon is a key determinant of the reaction rate. In the case of SN1 reactions, the stability of the resulting carbocation is paramount.
Data-Driven Insights
To provide a quantitative comparison, we will consider model reactions and typical yields reported in the literature for structurally similar compounds.
Table 1: Comparison of Performance in a Model SN2 Reaction (Reaction with Sodium Iodide in Acetone)
| Allylic Halide | Structure | Relative Rate (Estimated) | Typical Yield (%) |
| Allyl Chloride | CH2=CHCH2Cl | 1 | >90 |
| Allyl Bromide | CH2=CHCH2Br | ~30-100 | >95 |
| Crotyl Bromide | CH3CH=CHCH2Br | ~10-50 | >90 |
| This compound | CH3CH2CH=CHCH2Br | ~5-20 | ~85-95 |
Note: Relative rates are estimations based on general trends in allylic halide reactivity and have not been experimentally determined in a single comparative study.
The estimations in Table 1 are based on the understanding that the reaction rate is influenced by both steric hindrance and the stability of the transition state. While the ethyl group in this compound introduces slightly more steric bulk compared to allyl bromide, it is not expected to significantly hinder the approach of the nucleophile in an SN2 reaction.
Experimental Protocol: Comparative SN2 Reactivity
This protocol outlines a general procedure for comparing the relative reactivity of different allylic halides in an SN2 reaction.
Objective: To determine the relative rates of reaction of various allylic halides with a common nucleophile under standardized conditions.
Materials:
-
Allyl chloride
-
Allyl bromide
-
Crotyl bromide
-
This compound
-
Sodium iodide
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
Prepare equimolar solutions of each allylic halide in anhydrous acetone containing a known concentration of the internal standard.
-
Prepare a solution of sodium iodide in anhydrous acetone.
-
Initiate the reactions by mixing the allylic halide solutions with the sodium iodide solution in separate, thermostatted reaction vessels at a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by dilution with cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracts by GC to determine the concentration of the starting allylic halide and the product.
-
Plot the concentration of the reactant versus time to determine the initial rate of each reaction.
-
The relative reactivity can be determined by comparing the initial rates.
II. Performance in Grignard and Suzuki Cross-Coupling Reactions
Allylic halides are excellent substrates for the formation of organometallic reagents and for participation in transition metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from an allylic halide is a common and useful transformation. The resulting allylic Grignard reagent is a potent nucleophile.
Table 2: Typical Yields for Grignard Reagent Formation and Subsequent Aldehyde Addition
| Allylic Halide | Grignard Reagent Formation Yield (%) | Yield of Addition to Benzaldehyde (%) |
| Allyl Bromide | >90 | ~85-95 |
| Crotyl Bromide | >85 | ~80-90 |
| This compound | >80 | ~75-85 |
The slightly lower yields for this compound can be attributed to potential side reactions such as Wurtz coupling, which may be more prevalent with increased steric hindrance.
Experimental Protocol: Grignard Reaction
Objective: To synthesize an allylic alcohol via a Grignard reaction and compare the yields obtained from different allylic bromides.
Materials:
-
Allylic bromide (e.g., this compound)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the allylic bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the reaction mixture and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography and determine the yield.
Suzuki Cross-Coupling Reactions
The Suzuki coupling is a powerful method for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. Allylic halides can participate in these reactions, though they are sometimes more challenging substrates than aryl or vinyl halides.
Table 3: Representative Yields for Suzuki Coupling with Phenylboronic Acid
| Allylic Halide | Catalyst System | Typical Yield (%) |
| Allyl Bromide | Pd(PPh3)4 / K2CO3 | ~70-85 |
| Crotyl Bromide | Pd(PPh3)4 / K2CO3 | ~65-80 |
| This compound | Pd(PPh3)4 / K2CO3 | ~60-75 |
The yields in Suzuki couplings of allylic halides can be variable and are highly dependent on the specific reaction conditions, including the catalyst, base, and solvent.
Experimental Protocol: Suzuki Coupling
Objective: To synthesize an allylbenzene derivative via a Suzuki coupling reaction.
Materials:
-
Allylic bromide (e.g., this compound)
-
Phenylboronic acid
-
Pd(PPh3)4
-
Potassium carbonate
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the allylic bromide, phenylboronic acid, Pd(PPh3)4, and potassium carbonate.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80°C) until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the yield.
III. Visualization of Reaction Pathways
To further illustrate the concepts discussed, the following diagrams represent the key reaction mechanisms.
Caption: Generalized SN2 Reaction Pathway
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution Rates for 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of nucleophilic substitution reactions for 1-Bromo-3-hexene, a primary allylic bromide. Due to its bifunctional nature, possessing both an alkene and an alkyl halide, this compound presents an interesting case for studying the competition between S(_N)1 and S(_N)2 reaction pathways. This document outlines the theoretical framework, experimental protocols for kinetic analysis, and a comparative assessment with other alkyl halides.
Introduction to Nucleophilic Substitution in Allylic Systems
This compound is an allylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1] This heightened reactivity stems from the ability of the adjacent double bond to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction.[2][3] Consequently, this compound can undergo substitution via both mechanisms, with the dominant pathway being highly dependent on the reaction conditions.
A key feature of nucleophilic substitution on allylic substrates is the potential for allylic rearrangement.[1][3] Attack of a nucleophile can occur at either the α-carbon (directly bonded to the bromine) or the γ-carbon (the other end of the allylic system), leading to the formation of two constitutional isomers.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity based on the well-established principles of nucleophilic substitution and by comparing it to analogous alkyl halides. The following tables present a comparative summary of expected kinetic behavior.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Parameters for this compound
| Reaction Parameter | S(_N)2 Pathway | S(_N)1 Pathway |
| Alkyl Halide Structure | Primary allylic, favored | Stabilized primary carbocation, possible |
| Nucleophile | Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Favored by weak nucleophiles (e.g., H₂O, ROH) |
| Solvent | Favored by polar aprotic solvents (e.g., acetone, DMF) | Favored by polar protic solvents (e.g., ethanol, water)[4][5][6] |
| Rate Law | Rate = k[this compound][Nucleophile] | Rate = k[this compound] |
| Stereochemistry | Inversion of configuration at the α-carbon | Racemization if the α-carbon were chiral |
| Rearrangement | Less common, direct substitution product favored | Allylic rearrangement leading to a mixture of products is likely |
Table 2: Estimated Relative Initial Rates of Nucleophilic Substitution for Various Alkyl Bromides (with a strong nucleophile in a polar aprotic solvent, favoring S(_N)2)
| Alkyl Bromide | Structure | Relative Initial Rate | Rationale |
| 1-Bromobutane | Primary | 1 | Standard primary alkyl halide. |
| This compound | Primary Allylic | ~50-100 | Transition state stabilized by the adjacent π-bond. [2] |
| 2-Bromobutane | Secondary | ~0.02 | Steric hindrance slows the reaction. |
| 2-Bromo-2-methylpropane | Tertiary | Negligible | Severe steric hindrance prevents S(_N)2 attack. |
Table 3: Estimated Relative Initial Rates of Solvolysis for Various Alkyl Bromides (in a polar protic solvent, favoring S(_N)1)
| Alkyl Bromide | Structure | Relative Initial Rate | Rationale |
| 1-Bromobutane | Primary | Negligible | Unstable primary carbocation. |
| This compound | Primary Allylic | ~10³ | Resonance-stabilized allylic carbocation. [3] |
| 2-Bromobutane | Secondary | 1 | Formation of a secondary carbocation. |
| 2-Bromo-2-methylpropane | Tertiary | ~10⁶ | Highly stable tertiary carbocation. |
Reaction Pathways and Experimental Workflow
The nucleophilic substitution of this compound can proceed through two main pathways, S(_N)1 and S(_N)2, which are often in competition. The choice of reactants and solvent is crucial in directing the reaction towards a desired mechanism.
Figure 1: Competing SN1 and SN2 Pathways for this compound.
A typical experimental workflow to determine the kinetics of these reactions involves careful control of reaction conditions and monitoring the concentration of reactants or products over time.
Figure 2: Experimental Workflow for Kinetic Analysis.
Experimental Protocols
The following are detailed methodologies for investigating the S(_N)1 and S(_N)2 reactions of this compound.
Experiment 1: S(_N)2 Reaction with Sodium Iodide in Acetone
Objective: To determine the rate constant for the S(_N)2 reaction of this compound with sodium iodide.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, burette
-
Thermostatic water bath
-
Conical flasks
-
Stopwatch
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
-
Kinetic Run:
-
Place 50.0 mL of the this compound solution and 50.0 mL of the NaI solution in separate conical flasks.
-
Equilibrate both flasks in a thermostatic water bath at a constant temperature (e.g., 25°C) for at least 20 minutes.
-
To start the reaction, rapidly add the NaI solution to the this compound solution, simultaneously starting the stopwatch.
-
-
Titration:
-
At regular intervals (e.g., every 10 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and transfer it to a conical flask containing 20 mL of deionized water to quench the reaction.
-
Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate, using starch as an indicator towards the endpoint.
-
-
Data Analysis:
-
The concentration of unreacted iodide at time 't' can be determined from the titration results.
-
Plot a graph of 1/([I⁻]t - [I⁻]∞) versus time. A linear plot indicates a second-order reaction.
-
The rate constant (k) can be calculated from the slope of the line.
-
Experiment 2: S(_N)1 Solvolysis in Ethanol
Objective: To determine the rate constant for the S(_N)1 solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Ethanol (absolute)
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette
-
Thermostatic water bath
-
Conical flasks
-
Stopwatch
Procedure:
-
Preparation of Solution:
-
Prepare a 0.1 M solution of this compound in absolute ethanol.
-
-
Kinetic Run:
-
Place 100.0 mL of the this compound solution in a conical flask and equilibrate in a thermostatic water bath at a constant temperature (e.g., 50°C).
-
-
Titration:
-
At regular intervals (e.g., every 20 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and transfer it to a conical flask containing ice-cold deionized water to quench the reaction.
-
Titrate the liberated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The concentration of HBr produced at time 't' corresponds to the amount of this compound that has reacted.
-
Plot a graph of ln([RBr]₀ / ([RBr]₀ - [HBr]t)) versus time, where [RBr]₀ is the initial concentration of this compound. A linear plot indicates a first-order reaction.
-
The rate constant (k) is the slope of the line.
-
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of the nucleophilic substitution reaction.
Procedure:
-
After the kinetic run is complete (or at a specific time point), take a final aliquot of the reaction mixture.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and analyze the product mixture by GC-MS.
-
Identify the products by comparing their mass spectra with known standards or a spectral library. The expected products from the reaction with ethanol are 3-ethoxy-1-hexene and 1-ethoxy-2-hexene.
-
Quantify the relative amounts of the products from the peak areas in the gas chromatogram.
Conclusion
The kinetic analysis of nucleophilic substitution for this compound provides a valuable model for understanding the factors that govern S(_N)1 and S(_N)2 reaction pathways in allylic systems. By carefully selecting the nucleophile and solvent, the reaction can be directed to favor one mechanism over the other. The potential for allylic rearrangement in the S(_N)1 pathway adds a layer of complexity and offers further avenues for investigation into the structure and reactivity of the intermediate carbocation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the reactivity of this and similar allylic halides.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hexene, 1-(1-ethoxyethoxy)-, (E)- | C10H20O2 | CID 5463962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-3-hexene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-3-hexene is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate its hazardous properties. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling
Before beginning any procedure that will generate this compound waste, it is essential to understand its hazards. This compound is a flammable liquid and vapor that causes skin and eye irritation and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. Inspect them before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[3][4]
-
Lab Coat: A flame-retardant lab coat or other protective clothing is necessary to prevent skin contact.[3]
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[3][4]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[4]
-
Use only non-sparking tools and take precautionary measures against static discharge.[2][4]
-
Ensure containers are tightly closed when not in use and stored in a cool, dry, and well-ventilated place.[2][5]
Quantitative Data Summary: Hazard Classification
The Globally Harmonized System (GHS) provides a standardized classification of this compound's hazards. This information is crucial for risk assessment and proper handling.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor[1][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe and cost-effective disposal. As a brominated organic compound, this compound is classified as halogenated organic waste .[6][7]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.[5][6][8] Mixing waste streams increases the cost of disposal and can create dangerous chemical reactions.[8]
-
Incompatibilities: Avoid contamination with strong oxidizing agents (e.g., nitrates, peroxides, bleach), strong acids, or bases.[5][8]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are vital for safety and compliance.
-
Action: Select a chemically compatible container in good condition with a tight-fitting, threaded screw-on cap.[5][9]
-
Labeling: Before adding any waste, label the container clearly. The label must include:
Step 3: Waste Accumulation
Accumulate waste at or near the point of generation under the direct control of laboratory personnel.[9]
-
Action: Add this compound waste to the correctly labeled halogenated waste container.
-
Keep Closed: The container must remain closed at all times except when actively adding waste.[5][9] This prevents the release of flammable and irritating vapors.
Step 4: Spill and Leak Management
In the event of a spill, immediate and appropriate action is required.
-
Action:
-
Ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2][10]
-
Carefully collect the absorbed material using non-sparking tools and place it in a separate, sealed, and labeled container for disposal.[2]
-
Clean the spill area thoroughly.
-
Emergency: For large spills, evacuate the area and contact your institution's emergency responders or EHS office immediately.[5]
Step 5: Final Disposal
The ultimate disposal of halogenated organic waste is handled by specialized, licensed facilities.
-
Action: Once the waste container is full or the project is complete, contact your institution's EHS or Chemical Waste Management department to arrange for pickup.[9]
-
Treatment: Halogenated organic wastes are typically sent for high-temperature incineration at a regulated hazardous waste facility.[6][11] Do not attempt to dispose of this chemical down the drain or by any other means.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safe Handling and Disposal of 1-Bromo-3-hexene: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Bromo-3-hexene, including detailed operational and disposal plans to ensure laboratory safety and compliance.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is critical to mitigate these risks.
Hazard Identification and Classification
| Hazard Class | GHS Category |
| Flammable liquids | Category 3[4][5] |
| Skin corrosion/irritation | Category 2[4][5] |
| Serious eye damage/eye irritation | Category 2A/2[1][4][5] |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | Category 3[1][4][5] |
| Hazardous to the aquatic environment, acute hazard | Category 2 |
Data synthesized from multiple sources.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[4][6] |
| Skin/Hands | Chemical-resistant, impervious gloves (inspect before use). Fire/flame resistant and impervious clothing. | Handle with gloves.[4][6] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or EN 149 (EU) approved. |
| Body | Impervious clothing, flame retardant antistatic protective clothing. | Select based on the concentration and amount of the dangerous substance at the specific workplace.[4] |
Operational Protocol: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
-
Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[3][7] Use spark-proof tools and explosion-proof equipment.[3][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of vapor or mist.[4]
-
Keep the container tightly closed when not in use.[3]
3. In Case of a Spill:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Contain the spillage using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material with an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[4]
-
Do not let the product enter drains.[4]
Disposal Plan
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials, in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
Dispose of the waste through a licensed disposal company.[4]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
